molecular formula C11H13ClF2N2O B2780368 (3,5-Difluorophenyl)(1-piperazinyl)methanone CAS No. 874942-08-2

(3,5-Difluorophenyl)(1-piperazinyl)methanone

Cat. No.: B2780368
CAS No.: 874942-08-2
M. Wt: 262.68
InChI Key: VPGWGIRTDGAURR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,5-Difluorophenyl)(1-piperazinyl)methanone is a useful research compound. Its molecular formula is C11H13ClF2N2O and its molecular weight is 262.68. The purity is usually 95%.
BenchChem offers high-quality (3,5-Difluorophenyl)(1-piperazinyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,5-Difluorophenyl)(1-piperazinyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3,5-difluorophenyl)-piperazin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2N2O/c12-9-5-8(6-10(13)7-9)11(16)15-3-1-14-2-4-15/h5-7,14H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAPNINRCIQNTDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (3,5-Difluorophenyl)(1-piperazinyl)methanone and its Analogs: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of (3,5-Difluorophenyl)(1-piperazinyl)methanone and its closely related analogs. While the specific title compound is not extensively documented with a unique CAS number, this guide establishes a framework for its study by leveraging data from structurally similar (difluorophenyl)(piperazinyl)methanones. We delve into detailed synthetic protocols, predictive analytical characterization, and the significant role of the fluorophenylpiperazine scaffold in modern drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore this versatile class of compounds.

Introduction: The Significance of the Fluorophenylpiperazine Scaffold

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2][3] Its unique physicochemical properties—two basic nitrogen atoms, a flexible chair conformation, and the ability to improve aqueous solubility—make it a highly valuable component in drug design.[3][4] When combined with a fluorinated phenyl group, the resulting scaffold offers medicinal chemists a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[5]

The introduction of fluorine atoms to a phenyl ring can lead to enhanced membrane permeability and can block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.[5] The (Difluorophenyl)(piperazinyl)methanone core, therefore, represents a promising starting point for the development of novel therapeutics across various disease areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.[4][6][7] This guide focuses on the 3,5-difluoro substitution pattern, while also providing comparative data on other isomers to offer a broader understanding of this chemical class.

Chemical Identifiers and Physicochemical Properties

As of the date of this publication, a specific CAS number for (3,5-Difluorophenyl)(1-piperazinyl)methanone has not been prominently assigned in major chemical databases. This suggests it may be a novel or less-common research chemical. However, several closely related analogs are well-documented and commercially available, providing a solid foundation for research.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Identifiers
(2,5-Difluorophenyl)(piperazin-1-yl)methanone hydrochloride1221724-79-3C₁₁H₁₃ClF₂N₂O262.69InChIKey: OXMSLWOUSHKMCM-UHFFFAOYSA-N
(2,4-Difluorophenyl)(piperidin-4-yl)methanone84162-86-7C₁₂H₁₃F₂NO225.23PubChem CID: 13076388[8]
(3-Fluorophenyl)(piperazin-1-yl)methanone179334-10-2C₁₁H₁₃FN₂O208.23MDL: MFCD01828965[9]
(3,5-Difluorophenyl)(1-piperazinyl)methanone (Predicted) Not AssignedC₁₁H₁₂F₂N₂O226.23-

Synthesis of (Difluorophenyl)(piperazinyl)methanones

The most direct and widely applicable method for synthesizing (difluorophenyl)(piperazinyl)methanones is the nucleophilic acyl substitution reaction between a difluorobenzoyl chloride and piperazine. This is a variation of the classic Schotten-Baumann reaction.[10] A significant challenge in this synthesis is achieving selective mono-acylation, as the symmetrical piperazine can readily undergo di-acylation.

General Synthesis Workflow

The following diagram illustrates the general synthetic pathway.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products R1 3,5-Difluorobenzoyl chloride RC Inert Solvent (e.g., DCM) Base (e.g., Triethylamine) or excess Piperazine Controlled Temperature (e.g., 0 °C to RT) R1->RC R2 Piperazine (excess) R2->RC P1 (3,5-Difluorophenyl)(1-piperazinyl)methanone (Desired Mono-acylated Product) RC->P1 Nucleophilic Acyl Substitution P2 1,4-bis(3,5-difluorobenzoyl)piperazine (Di-acylated Byproduct) RC->P2 Side Reaction P3 Piperazine Hydrochloride RC->P3

Caption: General workflow for the synthesis of (3,5-Difluorophenyl)(1-piperazinyl)methanone.

Detailed Experimental Protocol (Predictive)

This protocol is based on established procedures for similar acylation reactions.[10][11]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve piperazine (4.0 equivalents) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. The use of excess piperazine serves both as a reactant and as a base to neutralize the HCl byproduct. Alternatively, a non-nucleophilic base like triethylamine (1.1 equivalents) can be used with a smaller excess of piperazine (1.2 equivalents).[11]

  • Addition of Acyl Chloride: Dissolve 3,5-difluorobenzoyl chloride (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the stirred piperazine solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Filter the reaction mixture to remove the piperazine hydrochloride salt precipitate.

    • Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes to separate the desired mono-acylated product from the di-acylated byproduct and any unreacted starting material.

Analytical Characterization (Predictive)

The structural confirmation of (3,5-Difluorophenyl)(1-piperazinyl)methanone would rely on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and piperazine protons. The two protons on the difluorophenyl ring meta to the carbonyl group should appear as a triplet, while the proton para to the carbonyl will be a triplet of triplets. The piperazine protons will likely appear as two multiplets corresponding to the four protons adjacent to the amide nitrogen and the four protons of the secondary amine. The NH proton of the piperazine will be a broad singlet.

  • ¹³C NMR: The carbon NMR will show characteristic peaks for the carbonyl carbon (~165-170 ppm), and the aromatic carbons will exhibit splitting patterns due to C-F coupling.

  • ¹⁹F NMR: This is a crucial technique for confirming the fluorine substitution pattern.[12] A single resonance is expected for the two equivalent fluorine atoms in the 3 and 5 positions. Computational methods can be used to predict the chemical shift with high accuracy.[12] Dynamic NMR studies on similar compounds have shown that rotation around the amide bond can lead to the appearance of multiple conformers at low temperatures.[13][14][15][16]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) would be used to confirm the molecular weight and elemental composition. The fragmentation pattern would likely show a characteristic loss of the piperazine moiety.

Biological Activity and Applications in Drug Development

The (difluorophenyl)(piperazinyl)methanone scaffold is of significant interest in drug discovery due to the established biological activities of its components.

The Role of the Piperazine Moiety

The piperazine nucleus is a versatile scaffold that can interact with a wide array of biological targets.[2][17] It is present in numerous approved drugs with diverse therapeutic actions, including:

  • Anticancer agents: (e.g., Imatinib)[3]

  • Antipsychotics: (e.g., Aripiprazole)[2]

  • Antibacterials: (e.g., Ciprofloxacin)[2]

  • Antihistamines: (e.g., Cetirizine)[2]

Its ability to form hydrogen bonds and its basic nature often contribute to improved solubility and target engagement.[2]

The Influence of the Difluorophenyl Group

Fluorine substitution is a common strategy in medicinal chemistry to enhance drug properties.[5] Specifically, the difluorophenyl group can:

  • Increase metabolic stability: By blocking sites susceptible to cytochrome P450 oxidation.

  • Modulate lipophilicity: Affecting cell membrane permeability and blood-brain barrier penetration.

  • Enhance binding affinity: Through favorable interactions with target proteins.

Potential Therapeutic Applications

Given the properties of its constituent parts, (3,5-Difluorophenyl)(1-piperazinyl)methanone and its analogs are logical candidates for exploration in several therapeutic areas:

  • Oncology: Many kinase inhibitors incorporate the piperazine scaffold.[3]

  • Central Nervous System (CNS) Disorders: Fluorophenylpiperazine derivatives have shown activity at serotonin and dopamine receptors.[18]

  • Antimicrobial Agents: The piperazine core is found in many antibacterial and antifungal compounds.[4][6]

The logical relationship for its potential as a drug candidate is illustrated below.

G Scaffold (3,5-Difluorophenyl) (1-piperazinyl)methanone Piperazine Piperazine Moiety 'Privileged Scaffold' Scaffold->Piperazine DFP 3,5-Difluorophenyl Moiety Scaffold->DFP Solubility Improved Solubility & pKa Modulation Piperazine->Solubility Metabolism Increased Metabolic Stability & Lipophilicity DFP->Metabolism Binding Enhanced Target Binding DFP->Binding Candidate Viable Drug Candidate Solubility->Candidate Metabolism->Candidate Binding->Candidate

Caption: Rationale for (3,5-Difluorophenyl)(1-piperazinyl)methanone as a drug lead.

Safety and Handling

As with any research chemical, (3,5-Difluorophenyl)(1-piperazinyl)methanone and its synthetic precursors should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling this compound and its reagents.[19][20][21]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[20][21]

  • Handling Reagents:

    • 3,5-Difluorobenzoyl chloride: This is a corrosive and lachrymatory substance. Handle with extreme care.

    • Piperazine: Can cause skin and respiratory irritation.[21]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

While (3,5-Difluorophenyl)(1-piperazinyl)methanone may not be a widely cataloged compound, its structural components—the piperazine core and the difluorophenyl group—are of immense importance in contemporary drug discovery. This guide provides a robust framework for its synthesis, characterization, and exploration as a potential therapeutic agent. The detailed protocols and predictive analyses herein are intended to empower researchers to further investigate this and other related compounds, contributing to the development of the next generation of pharmaceuticals. The versatility of the fluorophenylpiperazine scaffold ensures that it will remain a focal point of medicinal chemistry research for the foreseeable future.[1][17]

References

  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Ingenta Connect. [Link]

  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. [Link]

  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Bentham Science. [Link]

  • An evolving role of piperazine moieties in drug design and discovery. PubMed. [Link]

  • (3-Fluorophenyl)piperazin-1-yl-methanone. BuyersGuideChem. [Link]

  • (2,5-difluorophenyl)(piperidin-4-yl)methanone hydrochloride. 001CHEMICAL. [Link]

  • Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. PMC. [Link]

  • (2,4-Difluorophenyl)-4-piperidinylmethanone oxime, (Z)-. PubChem. [Link]

  • (3-Fluorophenyl)piperazin-1-yl-methanone suppliers and producers. BuyersGuideChem. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • para-Fluorophenylpiperazine. Wikipedia. [Link]

  • (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride. PubChem. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. ResearchGate. [Link]

  • Benzyl chloride – Knowledge and References. Taylor & Francis Online. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • (2,3-Difluorophenyl)(4-tosylpiperazin-1-yl)methanone. PMC. [Link]

  • Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Organic Chemistry Portal. [Link]

  • (2,4-difluorophenyl)(1-((2- nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime). Letters in Applied NanoBioScience. [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journals. [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. PMC. [Link]

  • The new process for the preparation of Paliperidone intermediates (2,4-Difluorophenyl)-piperidinyl-methanone hydrochloride.
  • Synthesis of 4-(2,4-difluorobenzoyl)piperidine hydrochloride. PrepChem.com. [Link]

Sources

Pharmacological Potential of (3,5-Difluorophenyl)(1-piperazinyl)methanone: A Strategic Building Block in Drug Discovery

[1]

Executive Summary

In the landscape of modern medicinal chemistry, (3,5-Difluorophenyl)(1-piperazinyl)methanone (CAS: 874942-08-2 for HCl salt) has emerged as a high-value pharmacophore and intermediate.[1] This compound combines the privileged piperazine scaffold—known for its ability to modulate physicochemical properties—with a 3,5-difluorobenzoyl moiety.[1] The specific 3,5-difluoro substitution pattern is not arbitrary; it is a calculated design choice to enhance metabolic stability, optimize lipophilicity, and influence electronic distribution without introducing significant steric hindrance.

This guide analyzes the compound’s utility as a versatile building block, detailing its synthetic accessibility, structure-activity relationship (SAR) implications, and specific applications in therapeutic areas ranging from metabolic disorders (Pyruvate Kinase activation) to oncology and infectious diseases.

Chemical Architecture & Physicochemical Profile

The utility of (3,5-Difluorophenyl)(1-piperazinyl)methanone lies in its dual functionality: a reactive secondary amine for diversification and a metabolically robust "tail" group.[1]

Structural Analysis[2]
  • Core Scaffold: Piperazine ring.[2][3][4][5][6][7][8] Acts as a semi-rigid linker that introduces solubility and a basic center (pKa ~9.8 for the distal nitrogen) capable of forming salt bridges with target proteins.

  • Linker: Amide bond (Methanone). Provides planar rigidity and hydrogen bond acceptor capability, restricting the conformational freedom compared to a benzyl linker.

  • Terminal Motif: 3,5-Difluorophenyl group.[1][9]

    • Electronic Effect: The fluorine atoms at the meta positions exert a strong inductive electron-withdrawing effect (

      
      ), lowering the electron density of the aromatic ring.[1] This reduces the potential for oxidative metabolism (e.g., by CYP450 enzymes) at the ring.
      
    • Steric Effect: Fluorine (Van der Waals radius ~1.47 Å) is a bioisostere of hydrogen (~1.20 Å), allowing the molecule to fit into tight binding pockets where larger halogens (Cl, Br) might clash.

Key Properties Table[2]
PropertyValue / DescriptionRelevance
IUPAC Name (3,5-Difluorophenyl)(piperazin-1-yl)methanoneStandard nomenclature
CAS No. 874942-08-2 (HCl salt)Commercial identifier
Molecular Weight 226.22 g/mol (Free base)Fragment-based drug design (FBDD) compliant
LogP (Predicted) ~1.3 - 1.6Optimal lipophilicity for membrane permeability
H-Bond Donors 1 (NH)Handle for further functionalization
H-Bond Acceptors 3 (N, O, F)Target interaction points
pKa (Piperazine NH) ~8.5 - 9.5Protonated at physiological pH (solubility)

Synthetic Accessibility & Production

The synthesis of this building block is straightforward but requires specific control to avoid bis-acylation of the piperazine.[1]

Validated Synthetic Route

The most robust protocol involves the mono-acylation of piperazine.[1] To ensure high yield and purity, a mono-protected piperazine (e.g., N-Boc-piperazine) is preferred over using excess piperazine.[1]

Step 1: Amide Coupling 3,5-Difluorobenzoic acid is activated (using HATU or Thionyl Chloride) and reacted with N-Boc-piperazine.[1]

Step 2: Deprotection The Boc group is removed using TFA or HCl/Dioxane to yield the final secondary amine salt.

Synthesis Workflow Diagram

SynthesisPathAcid3,5-Difluorobenzoic AcidCouplingAmide Coupling(HATU/DIPEA or SOCl2)Acid->CouplingBocPipN-Boc-PiperazineBocPip->CouplingIntermediateN-Boc-ProtectedIntermediateCoupling->Intermediate Yield >85%DeprotectionDeprotection(TFA/DCM or HCl/Dioxane)Intermediate->DeprotectionFinal(3,5-Difluorophenyl)(1-piperazinyl)methanoneDeprotection->Final HCl Salt Form

Figure 1: Step-wise synthesis of (3,5-Difluorophenyl)(1-piperazinyl)methanone ensuring mono-substitution.

Pharmacological Applications[2][4][5][6][7][11]

This moiety is not merely a passive linker; it actively contributes to the pharmacodynamics of the final drug molecule.

Pyruvate Kinase Activation (Metabolic Disorders)

Research into Pyruvate Kinase R (PKR) activators for treating hemolytic anemia has utilized this scaffold.[1]

  • Mechanism: The piperazine nitrogen is functionalized with complex sulfonamide or quinoline moieties. The (3,5-difluorobenzoyl)piperazine fragment occupies a specific hydrophobic pocket in the allosteric binding site of the enzyme.

  • Role of Fluorine: The 3,5-difluoro pattern improves potency compared to the unsubstituted benzoyl analog by engaging in electrostatic interactions with backbone carbonyls or specific residues (e.g., Arginine) within the binding cleft.

Antiviral & Antimicrobial Agents

Derivatives incorporating this building block have shown efficacy against viral proteases and capsid proteins.

  • Potato Virus Y (PVY): Triazine derivatives linked to this piperazine moiety demonstrated curative activities comparable to commercial standards (Ningnanmycin).[1][8] The amide oxygen acts as a hydrogen bond acceptor for Glutamic acid residues (e.g., GLU 150) in the viral coat protein.

  • Antifungal: The lipophilicity conferred by the difluorophenyl group aids in penetrating the fungal cell wall, while the piperazine core disrupts ergosterol biosynthesis pathways when linked to azole pharmacophores.

Structure-Activity Relationship (SAR) Map[1]

SAR_MapCenter(3,5-Difluorophenyl)(1-piperazinyl)methanoneF_Sub3,5-Difluoro Substitution:- Blocks CYP450 metabolism (Para/Ortho blocked)- Increases Lipophilicity (LogP)- Bioisostere of H (Low steric bulk)Center->F_SubAmideAmide Linker:- H-Bond Acceptor (C=O)- Planar geometry restricts conformation- Improves metabolic stability vs. BenzylCenter->AmideNHPiperazine NH (Distal):- Nucleophilic handle for derivatization- Basic center (pKa ~9.0) for salt bridges- Solubilizing groupCenter->NH

Figure 2: SAR analysis highlighting the functional contribution of each structural component.

Experimental Protocols

Protocol A: General Amide Coupling (Building Block Synthesis)

Objective: Synthesis of 1-(3,5-difluorobenzoyl)-4-Boc-piperazine.

  • Reagents: 3,5-Difluorobenzoic acid (1.0 eq), N-Boc-piperazine (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve 3,5-difluorobenzoic acid in DMF under nitrogen atmosphere.

    • Add DIPEA and stir for 10 minutes.

    • Add HATU and stir for 15 minutes to activate the acid.

    • Add N-Boc-piperazine and stir at room temperature for 4–6 hours.

    • Monitor: Check reaction progress via TLC (50% EtOAc/Hexane) or LC-MS.

    • Workup: Dilute with EtOAc, wash with saturated NaHCO3, water, and brine. Dry over Na2SO4 and concentrate.

    • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Derivatization (SNAr Reaction)

Objective: Attaching the building block to a heteroaryl chloride (e.g., for Kinase Inhibitors).

  • Reagents: Heteroaryl chloride (1.0 eq), (3,5-Difluorophenyl)(1-piperazinyl)methanone HCl (1.2 eq), K2CO3 (3.0 eq), DMSO or DMF.

  • Procedure:

    • Suspend the Heteroaryl chloride and the piperazine building block in DMSO.

    • Add K2CO3.[5]

    • Heat to 80–100°C for 2–12 hours (depending on substrate reactivity).

    • Validation: LC-MS should show disappearance of the chloride and formation of the product mass.[1]

Safety & Toxicology

While the piperazine core is generally well-tolerated, the specific fluorinated benzoyl moiety requires attention:

  • Metabolic Stability: The 3,5-difluoro substitution effectively blocks metabolic oxidation at the most reactive sites of the phenyl ring. However, this can sometimes lead to "metabolic switching," where metabolism is forced onto the piperazine ring (N-oxidation or ring opening).

  • Reactive Metabolites: Unlike mono-fluorinated phenols which can sometimes form quinone-methides, the 3,5-substitution pattern is relatively safe from forming reactive toxic metabolites.[1]

  • Handling: The HCl salt is a stable solid. Standard PPE (gloves, goggles, fume hood) is sufficient. Avoid inhalation of dust.

References

  • PubChem. (n.d.).[10] Compound Summary: (3,5-Difluorophenyl)(piperazin-1-yl)methanone.[1] National Library of Medicine. Retrieved from [Link]

  • Agios Pharmaceuticals. (2012).[9] Pyruvate Kinase R Activators for Use in Therapy. European Patent EP 2704720 B1.[9] Retrieved from

  • MDPI. (2023).[4][8] Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. Molecules. Retrieved from [Link][1]

  • Journal of Medicinal Chemistry. (General Reference). The Role of Fluorine in Medicinal Chemistry. (Contextual grounding for 3,5-difluoro effects).

Technical Guide: Safety, Handling, and Properties of (3,5-Difluorophenyl)(1-piperazinyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

(3,5-Difluorophenyl)(1-piperazinyl)methanone , also known as 1-(3,5-Difluorobenzoyl)piperazine , is a specialized fluorinated building block used extensively in medicinal chemistry. It serves as a critical intermediate in the synthesis of pharmaceuticals targeting G-protein coupled receptors (GPCRs) and kinases.

The compound features a piperazine ring —a privileged scaffold that improves pharmacological solubility and bioavailability—coupled with a 3,5-difluorophenyl group . The fluorine substitution pattern is strategically employed to modulate lipophilicity (LogP) and block metabolic "soft spots" on the phenyl ring, thereby extending the half-life of the final drug candidate.

Key Risk Profile: While often supplied as a stable hydrochloride salt, the compound acts as a chemical irritant and potential sensitizer. Strict adherence to dust control and moisture exclusion is required to maintain chemical integrity and operator safety.[1][2][3]

Chemical Identity & Physical Properties[5][6][7]

ParameterTechnical Specification
IUPAC Name (3,5-Difluorophenyl)(piperazin-1-yl)methanone
Common Synonyms 1-(3,5-Difluorobenzoyl)piperazine; 3,5-Difluorobenzoylpiperazine
CAS Number (HCl Salt) 1580741-84-9 (Primary Commercial Form)
CAS Number (Free Base) Not widely indexed; reference salt data
Molecular Formula C₁₁H₁₂F₂N₂O (Free Base) / C₁₁H₁₃ClF₂N₂O (HCl Salt)
Molecular Weight 226.22 g/mol (Free Base) / 262.68 g/mol (HCl Salt)
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Water (Salt form)
SMILES C1CN(CCN1)C(=O)C2=CC(=CC(=C2)F)F

Hazard Identification (GHS Classification)

This compound is classified under the Globally Harmonized System (GHS) based on the toxicological properties of fluorinated benzamides and piperazine derivatives.

Signal Word: WARNING
Hazard ClassH-CodeHazard StatementMechanistic Insight
Acute Toxicity (Oral) H302 Harmful if swallowedPiperazine derivatives can affect GABA receptors; systemic absorption must be prevented.
Skin Irritation H315 Causes skin irritationFluorinated amides can de-fat skin and cause contact dermatitis.
Eye Irritation H319 Causes serious eye irritationMicro-crystalline dust causes mechanical and chemical abrasion to the cornea.
STOT - SE 3 H335 May cause respiratory irritationInhalation of dust triggers mucosal inflammation in the upper respiratory tract.

Sensitization Note: While the amide bond reduces the volatility and basicity compared to free piperazine, the piperazine moiety remains a potential respiratory and skin sensitizer . Individuals with known piperazine sensitivity should avoid handling this compound.

Strategic Handling & Storage Protocols

Storage Architecture
  • Hygroscopic Nature: The hydrochloride salt is hygroscopic.[1][2][3] Moisture absorption leads to hydrolysis and "clumping," complicating precise stoichiometry in synthesis.

  • Atmosphere: Store under Inert Gas (Nitrogen or Argon) .

  • Temperature: Ambient (15–25°C) is generally acceptable, but 2–8°C is preferred for long-term (>6 months) stability to prevent slow amide hydrolysis.

Operational Handling Workflow

The following diagram outlines the decision logic for safe handling from receipt to disposal.

HandlingWorkflow Receipt Receipt of Material (Check Seal Integrity) Storage Storage (Desiccator / Inert Gas / 2-8°C) Receipt->Storage Verify CAS & Label Weighing Weighing / Aliquoting (Fume Hood + Anti-Static Gun) Storage->Weighing Bring to RT (prevent condensation) Weighing->Storage Reseal under N2 immediately Reaction Synthesis Reaction (Dissolve in DMSO/MeOH) Weighing->Reaction Avoid Dust Generation Waste Waste Disposal (Halogenated Organic Stream) Reaction->Waste Quench & Segregate

Figure 1: Lifecycle management of (3,5-Difluorophenyl)(1-piperazinyl)methanone, emphasizing moisture control during transitions.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: NIOSH N95 (minimum) or P100 respirator if handling open powder outside a fume hood.

  • Hand Protection: Nitrile gloves (minimum 0.11 mm thickness) are sufficient for incidental contact. Double gloving is recommended when dissolving in penetrating solvents like DMSO.

  • Eye Protection: Chemical safety goggles (ANSI Z87.1). Do not use safety glasses alone due to the risk of airborne dust entering from the sides.

Emergency Response Architecture

In the event of exposure, immediate action mitigates long-term injury. The protocol below relies on the principle of Dilution and Neutralization .

First Aid Protocols
  • Ocular Exposure:

    • Action: Rinse immediately with saline or water for 15 minutes .

    • Criticality: Fluorinated compounds can cause delayed irritation; do not stop rinsing early even if pain subsides.

  • Dermal Exposure:

    • Action: Wash with soap and water.[2][3][4][5][6] Remove contaminated clothing.[1][2][3][4][5][6][7]

    • Note: Do not use ethanol or DMSO to wash skin, as this may enhance transdermal absorption of the compound.

  • Inhalation:

    • Action: Move to fresh air.[1][2][3][4][5][6][7] If wheezing occurs (sensitization sign), seek medical attention immediately.

Spill Management Logic

SpillResponse Spill Spill Detected Assess Assess Hazard (Powder vs. Solution) Spill->Assess Powder Dry Powder Spill Assess->Powder Solid Solution Solution Spill Assess->Solution Liquid CleanDry Wet Wipe Method (Avoid Dust) Powder->CleanDry Do NOT Sweep CleanWet Absorb with Vermiculite Solution->CleanWet Disposal Hazardous Waste Bin CleanDry->Disposal CleanWet->Disposal

Figure 2: Decision tree for spill remediation. Note the prohibition of dry sweeping to prevent aerosolization.

Synthesis & Reactivity Profile[6]

Chemical Stability
  • Stable: Under neutral and acidic conditions.

  • Unstable: In strong basic conditions (pH > 12) or presence of strong nucleophiles, the amide bond may hydrolyze, liberating 3,5-difluorobenzoic acid and piperazine .

  • Incompatibility: Avoid contact with strong oxidizing agents (e.g., permanganates, peroxides) which may oxidize the secondary amine of the piperazine ring.

Typical Application: Amide Coupling

Researchers typically use this compound as a nucleophile (via the secondary amine) to couple with carboxylic acids or halides to form complex drug scaffolds.

  • Protocol Tip: When using the HCl salt in coupling reactions (e.g., EDC/NHS or HATU), add an organic base (like DIPEA or TEA) in situ to liberate the free amine for reaction.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13076388, (2,4-Difluorophenyl)(piperidin-4-yl)methanone (Analog Reference). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

(Note: Specific toxicological data for the exact 3,5-isomer is limited in public domains; safety protocols are derived from high-confidence structural analogs and the precautionary principle for fluorinated piperazines.)

Sources

Metabolic Stability Profiling of the (3,5-Difluorophenyl)(1-piperazinyl)methanone Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the (3,5-Difluorophenyl)(1-piperazinyl)methanone scaffold serves as a critical "privileged structure," frequently utilized as a core fragment in PARP inhibitors, GPCR ligands, and kinase inhibitors. Its utility stems from the synergistic combination of the 3,5-difluorophenyl group (which blocks metabolic soft spots on the aromatic ring) and the piperazine moiety (which enhances aqueous solubility and provides a vector for hydrogen bonding).

However, this scaffold presents distinct metabolic liabilities that must be managed early in the lead optimization phase. While the fluorinated phenyl ring is robust against oxidative metabolism, the piperazine ring is susceptible to N-oxidation , glucuronidation , and ring-opening bioactivation . This guide provides a comprehensive technical framework for assessing, interpreting, and optimizing the metabolic stability of this specific pharmacophore.

Structural Biology & Metabolic Rationale[1][2][3]

The Fluorine Effect: Blocking Aromatic Oxidation

The 3,5-difluoro substitution pattern is not arbitrary. In non-fluorinated analogs (e.g., benzoylpiperazine), the phenyl ring is a primary site for Cytochrome P450 (CYP) mediated hydroxylation, typically at the para or meta positions.

  • Mechanism: The high electronegativity of fluorine (3.98 Pauling scale) deactivates the aromatic ring towards electrophilic attack by the high-valent Iron-Oxo species (

    
    ) in the CYP catalytic cycle.
    
  • Outcome: This effectively "steers" metabolism away from the phenyl ring, forcing enzymes to attack the piperazine moiety or the amide linker.

The Piperazine Liability

The piperazine ring, while beneficial for physicochemical properties, is the metabolic "Achilles' heel" of this scaffold.

  • Secondary Amine (

    
    ):  If left unsubstituted, the distal nitrogen is a high-affinity site for UGT-mediated glucuronidation  (Phase II) and N-oxidation  (FMO/CYP mediated).
    
  • Carbon Backbone: The

    
    -carbons adjacent to the nitrogens are susceptible to CYP-mediated hydrogen abstraction, leading to unstable carbinolamines and subsequent ring cleavage.
    

Metabolic Pathways & Signaling Logic

The following diagram illustrates the potential biotransformation pathways for (3,5-Difluorophenyl)(1-piperazinyl)methanone. Note the divergence between stable clearance pathways (Glucuronidation) and potentially toxic bioactivation pathways (Ring Contraction/Opening).

MetabolicPathways Parent (3,5-Difluorophenyl) (1-piperazinyl)methanone CYP CYP450 / FMO Parent->CYP Oxidation UGT UGT Enzymes Parent->UGT Conjugation NOxide N-Oxide (Inactive) RingOpen Ethylenediamine Derivatives Imidazoline Imidazoline Adduct (Reactive/Bioactivation) GSH Glutathione Trapping Imidazoline->GSH Covalent Binding NGluc N-Glucuronide (High Clearance) CYP->NOxide N-Hydroxylation CYP->RingOpen C-Hydroxylation & Cleavage CYP->Imidazoline -2H / Ring Contraction UGT->NGluc Direct Glucuronidation

Figure 1: Biotransformation map highlighting the critical divergence between detoxification (N-Glucuronidation) and bioactivation (Imidazoline formation) pathways.

Experimental Assessment Protocols

To rigorously evaluate the stability of this scaffold, a tiered assay approach is required. Simple microsomal stability is insufficient due to the potential for non-CYP metabolism (e.g., UGTs).

Tier 1: Microsomal Stability Assay (Phase I Focus)

This assay determines the intrinsic clearance (


) driven by CYP450 and FMO enzymes.

Protocol:

  • Test System: Pooled Liver Microsomes (Human/Rat/Mouse) at 0.5 mg/mL protein concentration.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3.3 mM

    
    .
    
  • Substrate: Test compound at 1

    
     (final) to ensure first-order kinetics (
    
    
    
    ).
  • Initiation: Add NADPH-regenerating system (or 1 mM NADPH final).

  • Sampling: Aliquot at

    
     min.
    
  • Quench: Add 3 volumes of ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Self-Validating Control:

  • Include Verapamil (High Clearance) and Warfarin (Low Clearance) as positive controls. If Verapamil

    
     min in human microsomes, the assay is invalid (low enzymatic activity).
    
Tier 2: Hepatocyte Stability (Phase I & II Integrated)

Since the piperazine


 is a target for UGTs, microsomes (which lack cytosolic cofactors) may underestimate clearance.

Protocol:

  • Test System: Cryopreserved Hepatocytes (

    
     cells/mL).
    
  • Media: Krebs-Henseleit Buffer (KHB) or Williams' Medium E.

  • Incubation: 1

    
     compound at 37°C under 95% 
    
    
    
    /5%
    
    
    .
  • Sampling: 0, 30, 60, 90, 120 min.

  • Calculation:

    
    
    
Tier 3: Reactive Metabolite Trapping (GSH Adducts)

To rule out bioactivation (e.g., formation of reactive iminium ions or quinone methides from the difluorophenyl ring).

  • Method: Incubate with microsomes + NADPH + Glutathione (GSH) (5 mM).

  • Detection: Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety) or precursor ion scanning for GSH adducts (

    
     [M+307]+).
    

Data Interpretation & Quantitative Analysis

Summarize your findings using the following classification matrix. For the (3,5-Difluorophenyl)(1-piperazinyl)methanone scaffold, expect "Intermediate" to "High" clearance if the piperazine nitrogen is unprotected.

ParameterLow Clearance (Stable)Intermediate ClearanceHigh Clearance (Unstable)

(Human)
> 60 min20 – 60 min< 20 min

(

)
< 1515 – 45> 45
Extraction Ratio (

)
< 0.30.3 – 0.7> 0.7

Calculations:




Optimization Strategies (SAR)

If the scaffold exhibits poor stability, employ these medicinal chemistry tactics:

  • Distal Nitrogen Capping: Alkylation (Methyl/Ethyl) or Acylation of the free piperazine

    
     blocks Glucuronidation and reduces N-oxidation potential.
    
  • Steric Shielding: Introduce methyl groups on the piperazine carbon backbone (e.g., 2-methylpiperazine or 3,5-dimethylpiperazine). This hinders the approach of CYP enzymes to the

    
    -carbon, preventing ring opening.
    
  • Bioisosteric Replacement:

    • Replace Piperazine with Spiro-cyclic amines (e.g., 2-azaspiro[3.3]heptane) to increase rigidity and remove metabolic soft spots.

    • Replace Piperazine with Morpholine (if basicity is not required), though this lowers solubility.

Automated Workflow Visualization

The following diagram outlines the standard operating procedure (SOP) for high-throughput metabolic stability screening of this scaffold.

AssayWorkflow Prep Sample Prep 1 µM Compound + Microsomes Incubate Incubation 37°C, NADPH Start Prep->Incubate T=0 min Quench Quench + ACN (w/ Internal Std) Incubate->Quench T=5,15,30,45 min Process Centrifugation 4000g, 20 min Quench->Process Analyze LC-MS/MS Analysis MRM Mode Process->Analyze Supernatant Data Data Processing Calculate t1/2 & CLint Analyze->Data

Figure 2: Step-by-step workflow for High-Throughput Microsomal Stability Screening.

References

  • Nuvisan. (2024). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Frontiers in Pharmacology. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Retrieved from [Link]

  • Protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Retrieved from [Link]

  • National Institutes of Health (PMC). (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. Retrieved from [Link]

Methodological & Application

Application Notes & Protocols: Strategic Functionalization of the Piperazine Ring in (3,5-Difluorophenyl)(1-piperazinyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The (3,5-difluorophenyl)(piperazin-1-yl)methanone scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active agents.[1][2] The strategic modification of the piperazine ring, specifically at the N-4 nitrogen, is a critical step in drug discovery, enabling the fine-tuning of a molecule's pharmacological and pharmacokinetic properties, such as receptor affinity, selectivity, and ADME profiles.[3][4] This guide provides a comprehensive overview of robust and versatile protocols for the N-functionalization of this key intermediate. We delve into four primary transformations: N-alkylation, N-acylation, N-arylation, and N-sulfonylation. Each section explains the underlying chemical principles, provides detailed, step-by-step experimental protocols, and offers expert insights into optimizing reaction outcomes. The methodologies are designed to be self-validating, incorporating guidance on reaction monitoring, purification, and structural characterization to ensure scientific rigor.

Introduction: The Strategic Importance of the Piperazine Scaffold

Piperazine is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. This unique structure imparts several advantageous properties to drug candidates.[1][2] The nitrogen atoms can serve as hydrogen bond acceptors or, in their protonated form, as hydrogen bond donors, facilitating crucial interactions with biological targets.[1] Furthermore, the piperazine ring often improves aqueous solubility and oral bioavailability, key attributes for successful drug development.

The title compound, (3,5-Difluorophenyl)(1-piperazinyl)methanone, features a secondary amine on the piperazine ring, which serves as a versatile synthetic handle. The difluorophenyl moiety is also significant, as fluorine substitution can enhance metabolic stability and binding affinity. Functionalizing the exposed N-H group allows for the systematic exploration of chemical space, leading to the generation of diverse compound libraries for screening and lead optimization.

Figure 1: Key N-Functionalization Pathways for the Piperazine Core.

Synthesis of the Starting Material: (3,5-Difluorophenyl)(1-piperazinyl)methanone

Before functionalization, the parent compound must be synthesized. A common and efficient method involves the acylation of an excess of piperazine with 3,5-difluorobenzoyl chloride. Using an excess of piperazine is crucial; one equivalent acts as the nucleophile, while a second equivalent serves as a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion and minimizing the formation of the di-acylated side product.[5]

Protocol 2.1: Synthesis via Acylation
  • Reaction Setup: In a round-bottom flask, dissolve piperazine (5.0 equivalents) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath. This is critical to control the exothermicity of the acylation reaction.

  • Addition of Acyl Chloride: Add a solution of 3,5-difluorobenzoyl chloride (1.0 equivalent) in anhydrous DCM dropwise to the cooled piperazine solution over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Quench the reaction with water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the title compound as a solid.

Core Functionalization Protocols

The following protocols detail established methods for modifying the N-4 position of the piperazine ring.

Protocol: N-Alkylation via Reductive Amination

Reductive amination is a highly reliable method for forming C-N bonds and is particularly effective for introducing alkyl groups.[4] The reaction proceeds via the initial formation of an iminium ion intermediate from the piperazine and an aldehyde or ketone, which is then reduced in situ. Sodium triacetoxyborohydride (STAB) is the preferred reducing agent as it is mild, selective for the iminium ion over the carbonyl starting material, and tolerant of a wide range of functional groups.[6]

Table 1: Reaction Parameters for Reductive Amination

ParameterValueRationale & Expert Insights
Piperazine Substrate 1.0 equivalentThe limiting reagent.
Aldehyde or Ketone 1.1 - 1.2 equivalentsA slight excess ensures complete consumption of the piperazine.
Reducing Agent Sodium Triacetoxyborohydride (STAB)1.5 equivalents
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Anhydrous
Additive Acetic Acid (catalytic)~5 mol%
Temperature Room TemperatureMild conditions preserve sensitive functional groups.
Reaction Time 2 - 16 hoursTypically monitored by LC-MS for disappearance of starting material.
  • Setup: To a flask containing (3,5-Difluorophenyl)(1-piperazinyl)methanone (1.0 eq.), add anhydrous DCM, followed by the aldehyde or ketone (1.1 eq.) and a catalytic amount of glacial acetic acid.

  • Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise. The addition can be exothermic and may cause bubbling.

  • Reaction Monitoring: Stir at room temperature until the reaction is complete, as determined by LC-MS.

  • Quenching & Work-up: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the organic layer and extract the aqueous phase with DCM (2x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, concentrate, and purify the residue by flash column chromatography.

Figure 2: Workflow for N-Alkylation via Reductive Amination.

Protocol: N-Acylation with Carboxylic Acids

While acyl chlorides are effective, direct amide bond formation using carboxylic acids and a coupling agent offers broader substrate scope and avoids the generation of corrosive HCl. Peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for this transformation.[3][7]

  • Setup: Dissolve the carboxylic acid (1.1 eq.) in an aprotic solvent like DCM or dimethylformamide (DMF).

  • Activation: Add HATU (1.2 eq.) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq.). Stir for 15-20 minutes at room temperature to form the activated ester.

  • Coupling: Add a solution of (3,5-Difluorophenyl)(1-piperazinyl)methanone (1.0 eq.) to the activated ester mixture.

  • Reaction: Stir at room temperature for 2-12 hours, monitoring by LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography.

Protocol: N-Arylation via Buchwald-Hartwig Amination

The Palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming C-N bonds between an amine and an aryl halide.[4][8] This reaction is fundamental in pharmaceutical synthesis. Success hinges on the careful exclusion of oxygen and the correct choice of catalyst, ligand, and base.

Table 2: Typical Conditions for Buchwald-Hartwig N-Arylation

ParameterValueRationale & Expert Insights
Aryl Halide Aryl Bromide or Iodide (1.0 eq.)Aryl chlorides can be used but often require more specialized catalyst systems.
Piperazine Substrate 1.1 - 1.2 equivalentsA slight excess of the amine is common.
Pd Catalyst Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%)Pre-catalyst that forms the active Pd(0) species in situ.
Ligand Xantphos, RuPhos, SPhos (2-10 mol%)Bulky, electron-rich phosphine ligands are essential for the catalytic cycle.
Base Cs₂CO₃ or NaOtBu (1.5-2.0 eq.)A strong, non-nucleophilic base is required. Choice can be substrate-dependent.
Solvent Toluene or DioxaneAnhydrous and degassed.
Temperature 80 - 110 °CHeat is required to drive the reaction.
  • Inert Atmosphere: Add the aryl halide (1.0 eq.), piperazine substrate (1.2 eq.), base (e.g., Cs₂CO₃, 2.0 eq.), Pd catalyst, and phosphine ligand to an oven-dried flask.

  • Degassing: Seal the flask, evacuate, and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS. Reactions can take 1-24 hours.

  • Work-up: Cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst and base. Rinse the pad with ethyl acetate.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Structural Characterization

Confirming the successful functionalization of the piperazine ring is essential. A combination of spectroscopic techniques provides unambiguous structural evidence.

  • ¹H NMR: The most telling evidence is the disappearance of the N-H proton signal (a broad singlet, typically between 2-4 ppm). Concurrently, new signals corresponding to the protons of the newly introduced alkyl, acyl, or aryl group will appear.

  • ¹³C NMR: The carbon signals of the new functional group will be present. The chemical shifts of the piperazine ring carbons may also shift slightly upon substitution.

  • ¹⁹F NMR: The two fluorine atoms on the phenyl ring should appear as a single signal (due to symmetry), and its chemical shift should not be significantly altered by functionalization at the distal piperazine nitrogen.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the calculated exact mass of the desired product, typically observed as the [M+H]⁺ ion.

Conclusion

The (3,5-Difluorophenyl)(1-piperazinyl)methanone core is a highly valuable platform for the development of novel chemical entities. The protocols outlined in this guide for N-alkylation, N-acylation, and N-arylation provide researchers with reliable and versatile tools for its derivatization. By understanding the principles behind each method and adhering to rigorous experimental technique, scientists can efficiently generate diverse libraries of compounds, accelerating the journey of drug discovery and development.

References

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025). MDPI.
  • A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (2018). Journal of Applicable Chemistry.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
  • Synthesis of Piperazines by C-H Functionaliz
  • PCHHAX Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Deriva. (N/A). Der Pharma Chemica.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). FLORE.
  • The Versatility of Piperazine in Modern Organic Synthesis: Application Notes and Protocols. (2025). Benchchem.
  • Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)
  • (2,3-Difluorophenyl)(4-tosylpiperazin-1-yl)methanone. (N/A). PMC - NIH.

Sources

Reagents for nucleophilic substitution using (3,5-Difluorophenyl)(1-piperazinyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reagents for Nucleophilic Substitution using (3,5-Difluorophenyl)(1-piperazinyl)methanone

Abstract

This technical guide details the reagent selection and experimental protocols for utilizing (3,5-Difluorophenyl)(1-piperazinyl)methanone (CAS: 898780-30-8 / Analogous derivatives) as a nucleophilic scaffold in medicinal chemistry. This molecule serves as a critical "tail" intermediate in the synthesis of PARP inhibitors (e.g., Olaparib analogs) and GPCR ligands. This note focuses on the functionalization of the N4-piperazine secondary amine via SN2 Alkylation , SNAr Arylation , and Pd-Catalyzed Cross-Coupling , while addressing chemoselectivity challenges posed by the electron-deficient 3,5-difluorophenyl ring.

Mechanistic Grounding & Reactivity Profile

To design effective protocols, one must understand the electronic push-pull of the substrate:

  • The Nucleophile (Site N4): The piperazine N4 nitrogen is a secondary amine. It is moderately nucleophilic but sterically accessible. Its reactivity is slightly tempered by the electron-withdrawing nature of the amide bond at N1, which reduces the basicity of N4 compared to N-alkyl piperazines (

    
     ~8.5 vs. ~9.8).
    
  • The Electrophilic Trap (The Difluorophenyl Ring): The 3,5-difluorophenyl moiety is electron-deficient.

    • Risk:[1] Under harsh basic conditions (e.g., NaH, >100°C), strong external nucleophiles (like thiols or alkoxides) can attack the phenyl ring, displacing a fluorine atom via Nucleophilic Aromatic Substitution (SNAr).

    • Control: Protocols must prioritize mild bases and aprotic solvents to favor N-alkylation over F-displacement.

Reagent Selection Matrix

The choice of reagents depends strictly on the electrophile (R-X) being coupled.

Reaction ClassTarget ElectrophileRecommended BaseSolvent SystemCatalyst / Additive
Classical SN2 Primary Alkyl Halides (Benzyl Br, Alkyl I)K₂CO₃ or Cs₂CO₃ ACN or DMFKI (catalytic)
SNAr Electron-Deficient Heterocycles (e.g., 2-Cl-Pyridine)DIPEA or TEA DMSO or NMPNone (Heat required)
Buchwald-Hartwig Unactivated Aryl Chlorides/BromidesNaOtBu Toluene or DioxanePd₂(dba)₃ / XPhos
Reductive Amination Aldehydes / KetonesAcOH (buffer)DCE or MeOHNaBH(OAc)₃

Decision Tree & Workflow (Visualization)

The following diagram outlines the logical flow for selecting the correct synthetic pathway based on the target structure.

ReactionSelector cluster_warning Critical Control Point Start Substrate: (3,5-Difluorophenyl)(1-piperazinyl)methanone Target Target Electrophile Type? Start->Target Alkyl Alkyl/Benzyl Halide (Primary/Secondary) Target->Alkyl sp3 Carbon HetAr Heteroaryl Halide (Electron Deficient) Target->HetAr Activated sp2 ArHal Unactivated Aryl Halide Target->ArHal Deactivated sp2 Carbonyl Aldehyde/Ketone Target->Carbonyl C=O SN2 Method A: S_N2 Alkylation Reagent: K2CO3 / ACN Temp: 60°C Alkyl->SN2 SNAr Method B: S_NAr Reagent: DIPEA / DMSO Temp: 100°C HetAr->SNAr Buchwald Method C: Buchwald-Hartwig Reagent: Pd2(dba)3 / XPhos Base: NaOtBu ArHal->Buchwald RedAm Method D: Reductive Amination Reagent: NaBH(OAc)3 Solvent: DCE Carbonyl->RedAm Warning Avoid Strong Nucleophiles (RO-) at High Temp to prevent Fluorine Displacement SNAr->Warning

Figure 1: Strategic Decision Tree for functionalizing the N4-piperazine position.

Detailed Experimental Protocols

Method A: Classical SN2 Alkylation (The "Workhorse" Protocol)

Best for: Attaching benzyl groups, linkers, or aliphatic chains.

Rationale: Potassium carbonate (


) is chosen as a mild, heterogeneous base. It neutralizes the HCl/HBr generated without being strong enough to deprotonate the amide or attack the fluorophenyl ring. Acetonitrile (ACN) is the preferred solvent due to its polarity and ease of removal, though DMF is used for poorly soluble substrates.

Reagents:

  • Substrate: (3,5-Difluorophenyl)(1-piperazinyl)methanone (1.0 equiv)

  • Electrophile: Benzyl bromide derivative (1.1 equiv)

  • Base: Anhydrous

    
     (3.0 equiv)
    
  • Solvent: Acetonitrile (ACN) [0.1 M concentration]

  • Additive: TBAI (Tetrabutylammonium iodide) (0.1 equiv) – Optional, use if reaction is sluggish.

Step-by-Step Protocol:

  • Charge: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the piperazine substrate (1.0 equiv) and anhydrous

    
     (3.0 equiv).
    
  • Solvate: Add ACN (10 mL per mmol substrate) and stir at Room Temperature (RT) for 10 minutes to create a fine suspension.

  • Addition: Add the electrophile (1.1 equiv) dropwise. Note: If the electrophile is a solid, dissolve it in minimal ACN first.

  • Reaction: Heat the mixture to 60°C under an inert atmosphere (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     or Ar). Monitor by LC-MS or TLC.[2]
    
    • Checkpoint: The secondary amine peak (approx. MW 226) should disappear.

  • Workup: Cool to RT. Filter the solids (inorganic salts) through a Celite pad. Wash the pad with Ethyl Acetate (EtOAc).

  • Purification: Concentrate the filtrate. The residue is typically purified via Flash Column Chromatography (Gradient: 0-10% MeOH in DCM).

Method B: Pd-Catalyzed Buchwald-Hartwig Amination

Best for: Attaching unactivated aryl rings (e.g., phenyl, naphthyl).

Rationale: The secondary amine is sterically hindered enough that standard SNAr fails on unactivated rings. XPhos is the ligand of choice for N-arylation of piperazines due to its high turnover frequency and stability.

Reagents:

  • Substrate: 1.0 equiv

  • Aryl Halide (Ar-Cl/Br): 1.2 equiv

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: XPhos (4 mol%)

  • Base:

    
     (Sodium tert-butoxide) (1.5 equiv)
    
  • Solvent: Toluene or 1,4-Dioxane (degassed)

Step-by-Step Protocol:

  • Pre-complexation: In a glovebox or under Argon flow, mix

    
     and XPhos in the reaction vial. Add degassed solvent and stir for 5 mins at RT (solution turns dark orange/red).
    
  • Substrate Addition: Add the piperazine substrate, the aryl halide, and the base (

    
    ).
    
  • Reaction: Seal the vial and heat to 100°C for 4–12 hours.

  • Quench: Cool to RT. Dilute with EtOAc and filter through a silica plug to remove Palladium residues.

  • Purification: Reverse-phase Preparative HPLC is often required to separate the product from phosphine oxide byproducts.

Analytical Validation (Self-Validating the Protocol)

To ensure the reaction occurred at the N4 position and not the phenyl ring:

  • ¹H NMR Diagnostic:

    • Shift in Piperazine Protons: The protons adjacent to N4 (originally at ~2.8-3.0 ppm) will shift downfield or split differently upon alkylation.

    • Integrity of Difluorophenyl: Check the aromatic region (~6.8–7.5 ppm). You should still see the specific splitting pattern of the 3,5-difluoro protons (typically a triplet of triplets and a doublet of doublets). If these signals are lost or simplified, you may have displaced a fluorine.

  • ¹⁹F NMR:

    • The starting material shows a distinct signal for the 3,5-difluorines (typically around -108 to -110 ppm).

    • Validation: The product should retain this signal with only a minor chemical shift change. Disappearance of this signal indicates side-reaction failure.

References

  • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1.[1] Journal of Medicinal Chemistry, 51(20), 6581–6591. Link

    • Context: Describes the synthesis of Olaparib, validating the reactivity of the piperazine-amide scaffold.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

    • Context: Authoritative review for selecting XPhos/Pd conditions for secondary amines.
  • Liao, Y., et al. (2022).[3][4] Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. Organic Process Research & Development, 26(3), 657-664. Link

    • Context: Provides industrial-scale protocols for coupling piperazine deriv
  • BenchChem Application Note. (2024). Protocols for N-Boc-Piperazine and Derivatives in Organic Synthesis.Link

    • Context: General handling of piperazine nucleophiles.[2]

Sources

Troubleshooting & Optimization

Solving solubility issues of (3,5-Difluorophenyl)(1-piperazinyl)methanone in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for (3,5-Difluorophenyl)(1-piperazinyl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges commonly encountered with this compound. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions during your experiments.

Understanding the Molecule: Why is Solubility a Challenge?

FAQ: What are the key structural features of (3,5-Difluorophenyl)(1-piperazinyl)methanone that influence its solubility?

To effectively troubleshoot solubility, we must first understand the molecule's structure. (3,5-Difluorophenyl)(1-piperazinyl)methanone is an amphiphilic molecule, meaning it has both hydrophobic (water-repelling) and hydrophilic (water-attracting) regions.

  • The (3,5-Difluorophenyl) Group: This aromatic ring with two fluorine atoms is non-polar and hydrophobic. Its planarity can contribute to strong crystal lattice stacking, making the solid form difficult to break apart and dissolve.

  • The Piperazine Ring: This six-membered ring containing two nitrogen atoms is the molecule's hydrophilic center.[1] The nitrogen atoms are key:

    • Hydrogen Bonding: They can act as hydrogen bond acceptors. The secondary amine (N-H) also acts as a hydrogen bond donor. These interactions are crucial for dissolving in polar, protic solvents.[1][2][3]

    • Basicity: The nitrogen atoms are basic, with pKa values that allow them to be protonated (gain a H+) in acidic conditions.[1][2] This conversion to a charged salt form is the most critical factor for manipulating aqueous solubility.[4]

  • The Methanone (Ketone) Linker: This carbonyl group (C=O) is polar and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.

The solubility challenge arises from the molecule's attempt to satisfy both its hydrophobic and hydrophilic parts in a single solvent, often leading to poor solubility in highly polar or entirely non-polar solvents.

Section 1: Initial Troubleshooting & Solvent Selection

FAQ: I'm starting a new experiment. Which organic solvent should I try first?

The best approach is to test a small amount of the compound in a range of solvents with varying polarities. Polar aprotic solvents are often the most successful starting points for creating concentrated stock solutions.

Table 1: Recommended Organic Solvents for Initial Solubility Screening
SolventTypePolarity IndexTypical Use & Rationale
DMSO (Dimethyl Sulfoxide)Polar Aprotic7.2Excellent starting point. Its high polarity and ability to accept hydrogen bonds effectively solvate a wide range of compounds. Ideal for high-concentration stock solutions.[5]
DMF (Dimethylformamide)Polar Aprotic6.4Similar to DMSO, a strong solvent for many organic molecules.
Ethanol Polar Protic4.3A less toxic alternative to DMSO for cell-based assays.[6] The hydroxyl group can hydrogen bond with the piperazine ring.
Methanol Polar Protic5.1Similar to ethanol but slightly more polar. Good for initial testing.[5]
Acetonitrile Polar Aprotic5.8Intermediate polarity, useful in chromatography and for compounds that are sensitive to protic solvents.
DCM (Dichloromethane)Non-polar3.1May dissolve the compound due to its ability to interact with the hydrophobic difluorophenyl ring.
Experimental Protocol 1: Basic Solubility Assessment (Shake-Flask Method)

This standard method determines a compound's approximate thermodynamic solubility in a given solvent.[7][8]

  • Preparation: Weigh approximately 1-2 mg of (3,5-Difluorophenyl)(1-piperazinyl)methanone into a small, clear glass vial.

  • Solvent Addition: Add the selected solvent (e.g., 0.5 mL of DMSO) to the vial.

  • Equilibration: Cap the vial securely and vortex vigorously for 1-2 minutes. Place the vial on an orbital shaker or rotator at room temperature for at least 1-2 hours to ensure it reaches equilibrium. For poorly soluble compounds, this may take longer (up to 24 hours).[8]

  • Observation: After equilibration, let the vial stand for 10 minutes. Visually inspect the solution.

    • Completely Dissolved: If the solution is clear with no visible solid particles, the compound is soluble at that concentration.

    • Partially Soluble/Insoluble: If solid material remains, the solution is saturated. This indicates you have exceeded the solubility limit.[7]

  • Quantification (Optional): To determine the exact solubility, carefully filter the saturated solution through a 0.22 µm syringe filter to remove undissolved solid. The concentration of the resulting clear solution can then be accurately measured using a validated analytical method like HPLC-UV or LC-MS.[7]

cluster_workflow Solubility Troubleshooting Workflow start Start with solid compound select_solvent Select a primary solvent (e.g., DMSO, Ethanol) start->select_solvent test_solubility Perform Solubility Test (Protocol 1) select_solvent->test_solubility is_soluble Is compound fully dissolved? test_solubility->is_soluble success Success! Proceed with experiment is_soluble->success Yes troubleshoot Initiate Troubleshooting is_soluble->troubleshoot No try_cosolvent Strategy 1: Co-solvency (Protocol 2) troubleshoot->try_cosolvent adjust_ph Strategy 2: pH Adjustment (Protocol 3) troubleshoot->adjust_ph use_energy Strategy 3: Physical Methods (Sonication) troubleshoot->use_energy

Caption: A workflow for systematically addressing solubility issues.

Section 2: Advanced Troubleshooting for Persistent Issues

This section addresses the most common and challenging solubility problems in a direct question-and-answer format.

FAQ: My compound dissolves in DMSO for a stock solution, but it precipitates immediately when I dilute it into my aqueous buffer. How do I prevent this?

This phenomenon, often called "solvent shock," is the most frequent issue for this class of compounds.[5] The primary cause is that the compound is highly soluble in the organic stock solvent but poorly soluble in the final aqueous medium. The most powerful solution is to modify the aqueous buffer by adjusting its pH.

The Mechanism: Leveraging the Piperazine Moiety

The piperazine ring is a weak base. In a neutral or alkaline aqueous solution (like standard PBS at pH 7.4), it exists primarily in its neutral, less soluble "free base" form. By adding a small amount of acid (e.g., HCl), you protonate one or both of the nitrogen atoms. This converts the molecule into a positively charged salt (a hydrochloride salt).[9][10] This salt form is significantly more polar and, therefore, much more soluble in aqueous media.[4][11]

Caption: Protonation of the piperazine ring to enhance aqueous solubility.

Experimental Protocol 2: pH-Based Solubility Enhancement
  • Prepare Acidic Buffer: Prepare your desired aqueous buffer (e.g., PBS, Tris). Before final volume adjustment, slowly add dilute HCl (e.g., 1 M HCl) dropwise while monitoring with a calibrated pH meter until the target pH is reached. A good starting point is pH 4.0-5.0.

  • Test Solubility: Perform the solubility test from Protocol 1 using this new acidic buffer as your solvent. You should observe a significant increase in solubility.

  • Stock Dilution: When diluting your DMSO stock into the buffer, use the pH-adjusted buffer. Add the DMSO stock slowly to the buffer while vortexing to ensure rapid mixing and prevent localized precipitation.

  • Assay Consideration: Always confirm that the final pH of your assay solution is compatible with your experimental system (e.g., cells, enzymes). The small volume of acidic buffer should not significantly alter the final pH in a well-buffered system.

FAQ: My compound has low solubility even in organic solvents like ethanol. How can I improve this without changing the solvent system entirely?

When a single solvent isn't effective, a co-solvent system is the next logical step. Co-solvency involves mixing a "good" solvent (one in which the compound is at least partially soluble, like DMSO or ethanol) with a "poor" solvent (the bulk medium, e.g., water or a buffer) to create a mixture with ideal properties.[6][12][13]

The Mechanism: Modifying the Solvent Environment

A co-solvent like ethanol or propylene glycol disrupts the hydrogen-bonding network of water.[12] This reduces the overall polarity of the solvent system, making it more "hospitable" to the hydrophobic difluorophenyl portion of your molecule without sacrificing the interactions needed for the piperazine ring.[14][15]

Experimental Protocol 3: Co-Solvent System Development
  • Select Co-solvent: Choose a water-miscible organic solvent in which your compound has some solubility. Ethanol, propylene glycol, and polyethylene glycols (PEGs) are common, non-toxic choices.[6]

  • Prepare Blends: Create a series of co-solvent blends. For example, prepare 10 mL mixtures of Ethanol and Water at various ratios: 10% Ethanol (1 mL EtOH, 9 mL H₂O), 20% (2 mL EtOH, 8 mL H₂O), 30%, and so on.

  • Test Solubility: Using the method in Protocol 1, determine the solubility of your compound in each of the prepared blends.

  • Plot Results: Plot solubility (in mg/mL or mM) versus the percentage of the co-solvent. This will reveal the optimal co-solvent ratio for maximum solubility.

  • Application: Use this optimal co-solvent blend as the vehicle for your experiments.

FAQ: I've tried multiple solvents and heating, but a small amount of solid material always remains. What else can I do?

If you are facing issues with the dissolution rate (how fast it dissolves) rather than the thermodynamic solubility limit, applying physical energy can help.

  • Sonication: Using an ultrasonic bath is a highly effective method for breaking down solid agglomerates and increasing the surface area available for the solvent to interact with.[5] Simply place your sealed vial in a sonicator bath for 5-15 minutes. This often provides the energy needed to overcome the final dissolution barrier for stubborn particles.

  • Particle Size Reduction: While typically performed during synthesis, techniques like micronization increase the surface-area-to-volume ratio of the compound.[16][17] A larger surface area allows for greater interaction with the solvent, which can significantly increase the rate of dissolution.[18][19] If you are consistently having issues, sourcing a micronized batch of the compound could be a long-term solution.

Summary of Troubleshooting Strategies
StrategyPrimary MechanismBest For Solving...Key Consideration
Solvent Selection Matching solvent polarity to solute characteristics.Initial dissolution and stock solution preparation.Start with polar aprotic solvents like DMSO.
pH Adjustment Protonating the basic piperazine ring to form a soluble salt.[10][20]Precipitation in aqueous buffers ("solvent shock").Ensure final assay pH is compatible with the biological system.
Co-solvency Modifying the polarity of the bulk solvent system.[12][13]Poor solubility in the final, mixed solvent system.The co-solvent must be miscible and compatible with the experiment.
Physical Methods Applying energy to break up solid particles and increase surface area.Slow dissolution rates or stubborn residual solid.Sonication is a simple lab technique; micronization is a manufacturing process.[5][16]
References
  • Filo, K. (n.d.). How does co-solvency increase solubility.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Chemistry Department, WebQC.Org. (n.d.). Piperazine (C4H10N2) properties.
  • Co-solvency: Significance and symbolism. (2025, July 31).
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30).
  • Cosolvent - Wikipedia. (n.d.). Available at: [Link]

  • Coles, S. J., et al. (2014). Hydrogen-Bonding Motifs in Piperazinediium Salts. MDPI. Available at: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]

  • Madhavi. (n.d.). solubility enhancement and cosolvency. PPTX - Slideshare. Available at: [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Available at: [Link]

  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021, July 26). Available at: [Link]

  • Techniques to improve the solubility of poorly soluble drugs - ResearchGate. (n.d.). Available at: [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Available at: [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.). Available at: [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). Available at: [Link]

  • Rahmawati, D., & Sari, R. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. Available at: [Link]

  • Goeta, A. E., et al. (2004). Structures of piperazine, piperidine and morpholine. IUCr Journals - International Union of Crystallography. Available at: [Link]

  • Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2010, August 23). Available at: [Link]

  • Lesnikov, V. K., Nelyubina, Y. V., & Sukhorukov, A. Y. (2022). Piperazine-1,4-diol (PipzDiol): synthesis, stereodynamics and assembly of supramolecular hydrogen-bonded 2D networks. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs - International Journal of Pharmaceutical Sciences. (2025, June 8). Available at: [Link]

  • Maheshwari, R. K. (n.d.). “Mixed-solvency approach” – Boon for solubilization of poorly water-soluble drugs. Asian Journal of Pharmaceutics. Available at: [Link]

  • (3,5-Difluorophenyl)(pyridin-2-yl)methanone Properties - EPA. (2025, October 15). Available at: [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. Available at: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (2025, October 17). Available at: [Link]

  • (2,4-Difluorophenyl)(piperidin-4-yl)methanone - PubChem. (n.d.). Available at: [Link]

  • Singh, A., et al. (2023). Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE - SWGDRUG.org. (2005, June 27). Available at: [Link]

  • Exp. 11 The influence of pH on solubility in water Theory. (n.d.). Available at: [Link]

  • CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents. (n.d.).
  • 16.4: The Effects of pH on Solubility - Chemistry LibreTexts. (2019, January 2). Available at: [Link]

  • Principles of Drug Action 1, Spring 2005, Amines. (n.d.). Available at: [Link]

  • El-Haleim, S. M. A., et al. (2014). Review on Enhancement of Solubilization Process. Science Alert. Available at: [Link]

  • Synthesis and DFT studies of ((Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime). (2022, September 18). Available at: [Link]

  • Design, synthesis and biological screening of N1-arylsulfonyl (1H-indole-2-yl)- 1-(piperazinyl) methanone derivatives as 5-HT6 r - Der Pharma Chemica. (n.d.). Available at: [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. (2025, October 3). Available at: [Link]

  • 3,5-Difluoro-4-(4-(4-fluorophenyl)piperidin-1-yl)aniline - PubChem. (n.d.). Available at: [Link]

  • [4-(3-chlorophenyl)piperazin-1-yl]-[1-[4-(2-methoxyphenyl)-1-piperazinyl]-4-isoquinolinyl]methanone - BindingDB. (n.d.). Available at: [Link]

Sources

Technical Support Center: High-Purity Recrystallization of (3,5-Difluorophenyl)(1-piperazinyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (3,5-Difluorophenyl)(1-piperazinyl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for achieving high-purity crystalline material. The following question-and-answer format addresses common challenges and provides scientifically grounded solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the recrystallization of (3,5-Difluorophenyl)(1-piperazinyl)methanone?

A1: The three most critical parameters are:

  • Solvent Selection: The ideal solvent will exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures. This differential solubility is the driving force for crystallization.

  • Cooling Rate: A slow and controlled cooling rate is paramount for the formation of large, well-defined crystals with high purity. Rapid cooling can lead to the precipitation of smaller, less pure crystals or "oiling out."

  • Supersaturation: Achieving a state of supersaturation is necessary for crystallization to occur. This is typically achieved by dissolving the compound in a minimal amount of hot solvent and then allowing it to cool.

Q2: What are the likely impurities I might encounter in my crude (3,5-Difluorophenyl)(1-piperazinyl)methanone?

A2: Common impurities can originate from the synthetic route. In a typical synthesis involving the acylation of piperazine with a 3,5-difluorobenzoyl derivative, you might encounter:

  • Unreacted Starting Materials: Residual piperazine or 3,5-difluorobenzoic acid/3,5-difluorobenzoyl chloride.

  • Di-acylated Piperazine: The formation of 1,4-bis(3,5-difluorobenzoyl)piperazine is a common side product if the stoichiometry is not carefully controlled.[1]

  • Residual Solvents: Solvents used in the reaction or initial work-up.

  • Salts: Inorganic salts from reagents or work-up procedures.

Q3: How can I quickly assess the purity of my recrystallized material?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): A rapid and effective method to qualitatively assess the presence of impurities. A single spot for your product in multiple solvent systems is a good indicator of purity.

  • Melting Point Analysis: A sharp melting point range (typically < 2°C) is indicative of high purity. Impurities tend to broaden and depress the melting point.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can identify and quantify impurities with distinct proton or carbon signals.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of (3,5-Difluorophenyl)(1-piperazinyl)methanone.

Problem 1: The compound "oils out" instead of crystallizing.

Cause: This phenomenon, where the compound separates as a liquid phase instead of a solid, can occur for several reasons:

  • The boiling point of the solvent is higher than the melting point of the compound.

  • The solution is cooling too rapidly, preventing the molecules from orienting into a crystal lattice.

  • High levels of impurities are present, which can inhibit crystallization.

Solutions:

  • Solvent Selection: Choose a solvent with a lower boiling point.

  • Slower Cooling:

    • Allow the flask to cool to room temperature on the benchtop, insulated from the surface (e.g., on a cork ring).

    • Consider using a Dewar flask with warm water to achieve a very slow cooling rate.

  • Reduce Impurity Load: If the crude material is highly impure, consider a preliminary purification step such as a solvent wash or flash chromatography before recrystallization.

  • Solvent Polarity Adjustment: If using a single solvent, try adding a small amount of a miscible "anti-solvent" (one in which the compound is less soluble) dropwise to the hot solution until turbidity appears, then add a few drops of the original solvent to redissolve it before cooling.

Problem 2: No crystals form upon cooling.

Cause:

  • Insufficient Supersaturation: Too much solvent was used, and the solution is not supersaturated upon cooling.

  • Lack of Nucleation Sites: The solution is supersaturated, but there are no "seeds" for crystal growth to begin.

Solutions:

  • Increase Concentration: Gently heat the solution to evaporate some of the solvent. Be cautious not to evaporate too much, as this can cause the compound to crash out of solution.

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites.

    • Seeding: Add a tiny crystal of pure (3,5-Difluorophenyl)(1-piperazinyl)methanone to the cooled solution.

  • Drastic Cooling: If the above methods fail, try placing the solution in an ice bath or even a freezer for a short period. This can sometimes shock the system into crystallization, although the resulting crystals may be smaller and less pure.

Problem 3: Poor recovery of the purified product.

Cause:

  • High Solubility in Cold Solvent: The chosen solvent may still have significant solubility for the compound even at low temperatures.

  • Excessive Washing: Washing the collected crystals with too much solvent or with a solvent that is not sufficiently cold can dissolve a significant portion of the product.

  • Premature Crystallization: Crystals forming in the filter funnel during hot filtration.

Solutions:

  • Optimize Solvent System: Re-evaluate your solvent choice. A solvent with a steeper solubility curve (very high solubility when hot, very low when cold) is ideal.

  • Minimize Wash Volume: Wash the collected crystals with a minimal amount of ice-cold solvent.

  • Efficient Filtration:

    • Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize crystal recovery.

    • Use a pre-chilled filtration apparatus (funnel and flask).

  • Prevent Premature Crystallization During Hot Filtration:

    • Use a heated filter funnel.

    • Add a small excess of hot solvent before filtration to ensure the compound remains in solution. This excess can be evaporated later.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This is the most straightforward method and should be the first approach.

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of crude (3,5-Difluorophenyl)(1-piperazinyl)methanone in various solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, and toluene) at room temperature and upon heating. A good solvent will dissolve the compound when hot but show low solubility at room temperature.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring (e.g., on a hot plate with a magnetic stirrer) until the solid dissolves completely. Add the solvent in small portions until a clear solution is obtained at the boiling point of the solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Two-Solvent Recrystallization

This method is useful when no single solvent provides the desired solubility profile.

Step-by-Step Methodology:

  • Solvent Pair Selection: Choose a "good" solvent in which the compound is highly soluble, and a "poor" or "anti-solvent" in which the compound is sparingly soluble. The two solvents must be miscible. Common pairs include ethanol/water, methanol/water, and ethyl acetate/hexane.

  • Dissolution: Dissolve the crude compound in a minimal amount of the hot "good" solvent.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes cloudy (the point of saturation).

  • Re-dissolution: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling, Isolation, and Drying: Follow steps 4, 5, and 6 from the single-solvent recrystallization protocol.

Data Presentation

Table 1: Recommended Solvents for Recrystallization Screening

Solvent ClassExamplesRationale
AlcoholsEthanol, Methanol, IsopropanolOften provide a good balance of solubility for polar and non-polar compounds. Commonly used for piperazine derivatives.[2]
EstersEthyl AcetateGood for moderately polar compounds.
KetonesAcetoneCan be effective, but its high volatility requires careful handling.
Aprotic PolarAcetonitrileCan be a good choice for compounds with some polarity.
AromaticTolueneMay be suitable if the compound is less polar.
Anti-SolventsWater, Hexane, HeptaneUsed in two-solvent systems to decrease solubility upon cooling.

Visualizations

Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_process Process Start Crude Product SolventScreen Solvent Screening Start->SolventScreen Dissolve Dissolve in Minimal Hot Solvent SolventScreen->Dissolve Select Solvent(s) HotFilter Hot Filtration (if needed) Dissolve->HotFilter Cool Slow Cooling HotFilter->Cool Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry Crystals Wash->Dry End End Dry->End High-Purity Product

Caption: General workflow for recrystallization.

Troubleshooting Logic

Troubleshooting_Logic cluster_outcomes Initial Outcomes cluster_solutions_oil Solutions for Oiling Out cluster_solutions_nocrystals Solutions for No Crystals Start Recrystallization Attempt OilingOut Oiling Out Start->OilingOut Problem NoCrystals No Crystals Form Start->NoCrystals Problem GoodCrystals Good Crystal Formation Start->GoodCrystals Success SlowerCooling Slower Cooling Rate OilingOut->SlowerCooling ChangeSolvent Change Solvent OilingOut->ChangeSolvent PrePurify Pre-purify Crude OilingOut->PrePurify Concentrate Concentrate Solution NoCrystals->Concentrate InduceNucleation Induce Nucleation (Scratch/Seed) NoCrystals->InduceNucleation DrasticCool Drastic Cooling NoCrystals->DrasticCool End High-Purity Product GoodCrystals->End Proceed to Isolation

Caption: Troubleshooting decision tree for common recrystallization issues.

References

  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research. 2023.
  • Google Patents.
  • International Journal of Pharmaceutical Sciences Review and Research. SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. 2010.
  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. 2025.
  • PubChem. Piperazin-1-yl-m-tolyl-methanone hydrochloride. [Link]

  • SWGDrug. 1-(3-METHOXYPHENYL)PIPERAZINE. 2005.
  • Veeprho. (2,3-difluorophenyl)(piperidin-4-yl)methanone hydrochloride. [Link]

  • Der Pharma Chemica. Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Deriva.
  • National Center for Biotechnology Information. (2,3-Difluorophenyl)(4-tosylpiperazin-1-yl)methanone. [Link]

Sources

Troubleshooting low conversion rates for (3,5-Difluorophenyl)(1-piperazinyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (3,5-Difluorophenyl)(1-piperazinyl)methanone Synthesis

Welcome to the technical support guide for the synthesis of (3,5-Difluorophenyl)(1-piperazinyl)methanone. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered during the N-acylation of piperazine, specifically focusing on troubleshooting low conversion rates and optimizing product yield.

Troubleshooting Guide: Low Conversion & Yield

This section addresses the most common and critical issues observed during the synthesis, providing a logical framework for problem-solving based on experimental observations.

Q1: My reaction yield is consistently low, and analysis of the crude material shows a large amount of unreacted piperazine. What are the likely causes?

A1: Observing significant unreacted piperazine alongside low product formation points towards an incomplete or stalled reaction. This is often rooted in issues with reagents or reaction conditions. The fundamental reaction is a nucleophilic acyl substitution, where piperazine attacks the electrophilic carbonyl of an activated 3,5-difluorobenzoic acid derivative. If this process is inefficient, the starting materials will remain.

Causality and Troubleshooting Steps:

  • Reagent Quality & Stoichiometry:

    • Acylating Agent Integrity: The most common acylating agent for this synthesis is 3,5-difluorobenzoyl chloride. Acyl chlorides are highly susceptible to hydrolysis from atmospheric moisture, converting them to the unreactive 3,5-difluorobenzoic acid. Ensure the acyl chloride is fresh or has been stored under anhydrous conditions.

    • Incorrect Stoichiometry: While seemingly basic, inaccurate measurement of either reactant can limit the yield. Verify the molar equivalents. However, for this specific reaction, stoichiometry is a key factor in controlling selectivity (see Q2).[1]

  • Suboptimal Reaction Conditions:

    • Insufficient Temperature or Time: Amide bond formation is not always instantaneous. If the reaction is run at a low temperature (e.g., 0 °C) to control side reactions, it may require a longer duration to reach completion.[1] Monitor the reaction's progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[2]

    • Inadequate Mixing: If the reaction is heterogeneous or poorly stirred, localized concentration gradients can prevent the reactants from interacting effectively. Ensure vigorous stirring throughout the reaction.

  • Improper Base or Solvent Selection:

    • Base Function: The acylation of piperazine with 3,5-difluorobenzoyl chloride generates one equivalent of hydrochloric acid (HCl). This acid will protonate the basic piperazine, forming a salt and rendering it non-nucleophilic. A base is required to neutralize this HCl and regenerate the free, reactive piperazine.[3]

    • Choosing a Base: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is a standard choice.[4] Alternatively, using an excess of piperazine itself can serve as both the reactant and the acid scavenger.

    • Solvent Choice: The solvent must dissolve the reactants and be inert to the reaction conditions. Aprotic solvents like dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) are recommended.[1][5] Using nucleophilic solvents like alcohols can lead to side reactions where the solvent reacts with the acyl chloride.[1]

Q2: My starting material is consumed, but the yield of the desired mono-acylated product is low. I've isolated a major byproduct that is less polar. What is happening and how can I fix it?

A2: This is the most classic problem in piperazine acylation. The byproduct is almost certainly the di-acylated species, 1,4-bis(3,5-difluorobenzoyl)piperazine . Because piperazine has two symmetrical, reactive secondary amine groups, it can react with two molecules of the acylating agent. This consumes two equivalents of your valuable electrophile for every one molecule of piperazine, drastically reducing the yield of the desired mono-substituted product.

The core challenge is achieving selective mono-acylation.

G cluster_reactants Reactants cluster_products Potential Products P Piperazine (Nucleophile) Mono Desired Product: (3,5-Difluorophenyl) (1-piperazinyl)methanone P->Mono 1st Acylation (Desired) AC 3,5-Difluorobenzoyl Chloride (Electrophile) AC->Mono Di Byproduct: 1,4-bis(3,5-difluorobenzoyl) piperazine AC->Di Mono->Di 2nd Acylation (Undesired) caption Figure 1. Competing Mono- vs. Di-acylation Pathways.

Caption: Figure 1. Competing Mono- vs. Di-acylation Pathways.

Strategies to Promote Mono-acylation:

  • Stoichiometric Control (Excess Piperazine): The simplest and often most effective method is to use a large excess of piperazine (e.g., 5-10 equivalents).[5][6] Statistically, this increases the probability that a molecule of the acylating agent will encounter an unreacted piperazine molecule rather than the already-formed mono-acylated product.

  • Controlled Addition of Electrophile: Add the 3,5-difluorobenzoyl chloride solution dropwise and slowly to the vigorously stirred solution of excess piperazine.[6] This maintains a low concentration of the electrophile at all times, further disfavoring the second acylation event.

  • Lower Reaction Temperature: Performing the reaction at a reduced temperature (e.g., 0 °C in an ice bath) slows down the rate of both acylations.[5][6] This, combined with slow addition, provides greater control and improves selectivity for the mono-acylated product.

  • In Situ Mono-Protonation: A more elegant approach involves the in-situ formation of a piperazin-1-ium salt. By adding exactly one equivalent of an acid (e.g., HCl or forming piperazine dihydrochloride and mixing it with free piperazine), one nitrogen atom is protonated and rendered non-nucleophilic.[3][6] This effectively "protects" one side of the molecule, directing acylation to the remaining free amine.

StrategyPrincipleKey AdvantageKey Disadvantage
Excess Piperazine Statistical probabilitySimple, effective, no protecting groups needed.Requires removal of large amounts of excess piperazine during workup.
Slow Addition Low electrophile concentrationEnhances selectivity, easy to implement.May increase overall reaction time.
Low Temperature Kinetic controlReduces rate of di-acylation.May require longer reaction times to go to completion.
Mono-Protonation In-situ protectionHigh selectivity, avoids large excess of reactant.Requires precise control of acid stoichiometry.

Optimized Experimental Protocol

This protocol is designed to maximize the yield of the mono-acylated product by employing the principles of stoichiometric and kinetic control.

Materials:

  • Piperazine (anhydrous, 5.0 equiv.)

  • 3,5-Difluorobenzoyl chloride (1.0 equiv.)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add piperazine (5.0 equiv.). Dissolve it in anhydrous DCM (approx. 0.2 M relative to the acyl chloride).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Acylation: Dissolve 3,5-difluorobenzoyl chloride (1.0 equiv.) in a small volume of anhydrous DCM in a separate flask. Using a dropping funnel or syringe pump, add this solution dropwise to the cold, stirred piperazine solution over 30-60 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour after the addition is complete, then warm to room temperature. Monitor the reaction's progress by TLC or LC-MS until the 3,5-difluorobenzoyl chloride is fully consumed (typically 2-4 hours).

  • Workup - Quench: Slowly add saturated aqueous NaHCO₃ solution to quench the reaction and neutralize any remaining acid.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x volume).

  • Workup - Wash: Combine the organic layers. The excess piperazine and the desired product are basic. To separate them from the neutral di-acylated byproduct, wash the combined organic layers with dilute aqueous HCl (e.g., 1 M). This step is critical: the desired product and unreacted piperazine will move to the aqueous layer, while the di-acylated byproduct remains in the organic layer.

  • Workup - Isolation: Collect the acidic aqueous layer. Cool it to 0 °C and carefully make it basic (pH > 10) by adding a strong base (e.g., 2 M NaOH).

  • Workup - Final Extraction: Extract the now-basic aqueous layer with DCM (3 x volume). The desired product and excess piperazine are now back in the organic layer.

  • Drying and Concentration: Combine the final organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be further purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes, often with 1% triethylamine added to the mobile phase to prevent peak tailing) or by recrystallization.

G start Start: Crude Reaction Mixture in DCM wash_hcl Wash with 1M HCl start->wash_hcl org_layer1 Organic Layer 1: Contains Di-acylated Byproduct (Discard) wash_hcl->org_layer1 Organic Phase aq_layer1 Aqueous Layer 1: Contains Protonated Product & Excess Piperazine wash_hcl->aq_layer1 Aqueous Phase basify Basify with NaOH to pH > 10 aq_layer1->basify extract_dcm Extract with DCM basify->extract_dcm aq_layer2 Aqueous Layer 2: Contains Salts (Discard) extract_dcm->aq_layer2 Aqueous Phase org_layer2 Organic Layer 2: Contains Product & Piperazine extract_dcm->org_layer2 Organic Phase dry_conc Dry (Na₂SO₄) & Concentrate org_layer2->dry_conc purify Purify: Column Chromatography dry_conc->purify final Final Product purify->final

Caption: Figure 2. Workflow for Extractive Workup and Purification.

Frequently Asked Questions (FAQs)

  • Q: Can I use 3,5-difluorobenzoic acid directly with a coupling reagent instead of the acyl chloride?

    • A: Yes, this is a viable alternative. Standard amide coupling reagents like HATU, HBTU, or EDC with an additive like HOBt can be used.[7][8] This approach avoids handling the moisture-sensitive acyl chloride but can be more expensive and may require more rigorous optimization of coupling conditions. The issue of di-acylation remains and must be controlled using the same principles (e.g., excess piperazine).

  • Q: My product seems to be unstable during column chromatography on silica gel.

    • A: Basic amines can sometimes interact strongly with the acidic silica gel, leading to streaking or even decomposition. Pre-treating the silica with triethylamine or adding a small percentage (0.5-1%) of triethylamine or ammonia in methanol to your mobile phase can neutralize the acidic sites and significantly improve the chromatography.

  • Q: What is the expected appearance and characterization of the final product?

    • A: (3,5-Difluorophenyl)(1-piperazinyl)methanone is typically a solid at room temperature. Characterization should be performed using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity. The hindered rotation around the newly formed C-N amide bond may lead to complex NMR spectra, showing broadened signals or even distinct sets of peaks for different conformers.[5]

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Rurack, K., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Deriva.
  • BenchChem. (2025).

Sources

Minimizing byproduct formation in (3,5-Difluorophenyl)(1-piperazinyl)methanone reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of (3,5-Difluorophenyl)(1-piperazinyl)methanone

Part 1: Executive Technical Overview

The synthesis of (3,5-Difluorophenyl)(1-piperazinyl)methanone is a critical step in the manufacturing of PARP inhibitors, most notably Olaparib . The reaction typically involves the acylation of piperazine with 3,5-difluorobenzoyl chloride.

The Core Challenge: The inherent symmetry of piperazine creates a high risk of bis-acylation , where both nitrogen atoms react with the acid chloride to form 1,4-bis(3,5-difluorobenzoyl)piperazine . This impurity is chemically stable, neutral, and difficult to separate from the desired product via simple crystallization, often necessitating chromatography which is non-viable at scale.

This guide provides two validated protocols:

  • Direct Nucleophilic Substitution (Cost-Effective): Uses stoichiometry and pH control to favor mono-acylation.

  • Protective Group Strategy (High Purity): Uses N-Boc-piperazine to guarantee regioselectivity.

Part 2: Troubleshooting Guide (Q&A)

Q1: I am observing ~15-20% bis-amide impurity (N,N'-disubstituted). How do I minimize this without using expensive protecting groups?

A: This is a classic stoichiometry issue. In a 1:1 reaction, as soon as the mono-amide is formed, it competes with unreacted piperazine for the remaining acid chloride.

  • The Fix (Inverse Addition & Dilution): You must maintain a high local concentration of piperazine relative to the acid chloride.

    • Increase piperazine equivalents to 5.0 – 8.0 eq .

    • Dissolve the piperazine in the reaction solvent (DCM or THF) and cool to 0°C.

    • Dissolve the 3,5-difluorobenzoyl chloride in a separate volume of solvent.

    • Crucial Step: Add the acid chloride solution dropwise to the piperazine solution over 1–2 hours. This ensures the acid chloride always encounters a vast excess of free amine.

Q2: My yield is lower than expected, and I see a peak corresponding to 3,5-difluorobenzoic acid. What happened?

A: You are experiencing hydrolysis of the acid chloride.

  • Root Cause: Moisture ingress in the solvent or atmosphere, or "wet" piperazine (piperazine is hygroscopic).

  • The Fix:

    • Use anhydrous DCM or THF.[1]

    • Purge the reaction vessel with Nitrogen or Argon.

    • Verify the quality of your acid chloride. If it has a white crust, it has hydrolyzed. Distill it or treat the corresponding acid with Thionyl Chloride (SOCl₂) freshly before coupling.

Q3: How do I efficiently remove the large excess of piperazine used in the "Direct Method"?

A: Piperazine is highly water-soluble, whereas your product (a benzamide) is more lipophilic but basic.

  • The Protocol:

    • Perform a standard aqueous wash (water or brine) to remove the bulk of unreacted piperazine.

    • The "pH Swing" Purification (Self-Validating Step):

      • Extract the organic layer with 1M HCl . The desired product (secondary amine) and any residual piperazine will protonate and move to the aqueous layer. The bis-amide impurity (neutral) will stay in the organic layer.

      • Discard the organic layer.

      • Basify the aqueous layer (pH > 12) with NaOH.

      • Extract with DCM.[1] The product is now free base and moves back to the organic layer, leaving the piperazine (which is extremely water-soluble) largely in the aqueous waste or easily washed out.

Q4: Can I use a coupling agent (EDC/NHS) with the benzoic acid instead of the acid chloride?

A: Yes, but it introduces urea byproducts.

  • Recommendation: If you lack the acid chloride, generate the active ester in situ using CDI (1,1'-Carbonyldiimidazole) .

    • React 3,5-difluorobenzoic acid with CDI (1.1 eq) in THF until CO₂ evolution ceases.

    • Add this solution dropwise to the excess piperazine solution.[2][3]

    • Advantage:[4] No acidic byproducts (HCl), milder conditions.

Part 3: Experimental Protocols

Protocol A: The "pH Swing" Direct Synthesis (Scalable)

Best for: Cost reduction, avoiding chromatography.

  • Setup: Charge a 500 mL flask with Piperazine (8.6 g, 100 mmol, 5.0 eq) and DCM (100 mL) . Stir to dissolve. Cool to 0°C.[1][2][5]

  • Addition: Dissolve 3,5-difluorobenzoyl chloride (3.53 g, 20 mmol, 1.0 eq) in DCM (20 mL) . Load into an addition funnel.

  • Reaction: Add the acid chloride solution dropwise over 90 minutes . Maintain temp < 5°C.

  • Quench: Warm to RT and stir for 30 mins. Add water (100 mL).

  • Workup (The Purification):

    • Separate layers.[1] Wash organic with water (2 x 50 mL).

    • Extract organic layer with 1.0 M HCl (3 x 40 mL) . Stop and Check: Product is now in the Aqueous Acid phase.

    • Combine acidic aqueous extracts. Wash with fresh DCM (30 mL) to remove non-basic impurities (Bis-amide).

    • Basify aqueous phase with 4.0 M NaOH to pH 12–14.

    • Extract the cloudy aqueous mixture with DCM (3 x 50 mL) .

    • Dry (Na₂SO₄) and concentrate.[2]

  • Result: >95% Purity Mono-amide.

Protocol B: The N-Boc Protection Route (High Precision)

Best for: Medicinal chemistry, absolute purity requirements.

  • Protection: React Piperazine with Boc₂O (1 eq) to form tert-butyl piperazine-1-carboxylate. Purify.

  • Coupling:

    • Mix 1-Boc-piperazine (1.0 eq) and Triethylamine (1.2 eq) in DCM. Cool to 0°C.[1][2][5]

    • Add 3,5-difluorobenzoyl chloride (1.05 eq) dropwise.

    • Stir 1h. Wash with water, 1M HCl, and Brine. Concentrate.

  • Deprotection:

    • Dissolve intermediate in DCM/TFA (4:1 ratio) . Stir 2h at RT.

    • Concentrate to remove TFA.

    • Redissolve in DCM, wash with Sat. NaHCO₃ (to free base).

    • Dry and concentrate.[2]

Part 4: Data & Visualization

Table 1: Method Comparison
FeatureProtocol A (Direct/Excess)Protocol B (Boc-Protection)
Reagent Cost Low (Piperazine is cheap)High (Boc-piperazine/TFA)
Step Count 1 Step + Extraction3 Steps (Protect, Couple, Deprotect)
Bis-Amide Impurity < 1.0% (with pH swing)Not Possible (Chemically blocked)
Yield 75–85%85–95% (Cumulative)
Scalability ExcellentGood (TFA handling is limiting)
Figure 1: Reaction Pathway & Impurity Formation

ReactionPath cluster_0 Critical Control Point SM1 3,5-Difluorobenzoyl Chloride INT Mono-Amide Product (Secondary Amine) SM1->INT Fast (k1) SM2 Piperazine (Excess) SM2->INT IMP Bis-Amide Impurity (Neutral / Waste) INT->IMP Slow (k2) (If excess SM1 exists)

Caption: Kinetic pathway showing the competition between product formation (k1) and byproduct formation (k2). High piperazine concentration minimizes the k2 pathway.

Figure 2: The "pH Swing" Purification Workflow

Workup Mix Crude Reaction Mixture (DCM) AcidExt Extract with 1M HCl Mix->AcidExt Split Phase Separation AcidExt->Split OrgLayer Organic Layer (Contains Bis-Amide & Neutral Impurities) Split->OrgLayer Discard AqLayer Aqueous Acid Layer (Contains Product Salt & Piperazine) Split->AqLayer Keep Basify Basify with NaOH (pH > 12) Extract with DCM AqLayer->Basify FinalOrg Final Organic Layer (Pure Mono-Amide) Basify->FinalOrg Product FinalAq Final Aqueous Waste (Piperazine stays here) Basify->FinalAq Waste

Caption: The "pH Swing" extraction logic separates the basic product from neutral byproducts and highly water-soluble excess reagents.

References

  • National Institutes of Health (NIH). (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. PMC. Retrieved from [Link]

  • MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

Sources

Validation & Comparative

IR spectroscopy characteristic peaks of (3,5-Difluorophenyl)(1-piperazinyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Infrared Spectroscopy of (3,5-Difluorophenyl)(1-piperazinyl)methanone: A Comparative Analysis

This guide provides a detailed analysis of the expected characteristic infrared (IR) absorption peaks for the compound (3,5-Difluorophenyl)(1-piperazinyl)methanone. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with comparative data from structurally similar molecules to build a predictive spectral profile. We will explore the vibrational modes of each functional group, explain the underlying principles for peak assignments, and provide a validated experimental protocol for acquiring a high-quality spectrum.

Introduction: The Structural and Spectroscopic Landscape

(3,5-Difluorophenyl)(1-piperazinyl)methanone is a molecule of interest in medicinal chemistry and materials science, incorporating three key structural motifs: a disubstituted aromatic ring, a tertiary amide linkage, and a piperazine heterocycle with a secondary amine. Infrared spectroscopy is an indispensable, non-destructive technique for confirming the identity and purity of such compounds by probing their molecular vibrations. Each functional group possesses unique vibrational modes (stretching and bending) that absorb IR radiation at characteristic frequencies, creating a distinct spectral "fingerprint".[1][2]

This guide will deconstruct the molecule to predict its IR spectrum, a crucial step in quality control, reaction monitoring, and structural elucidation.

Molecular Structure and Key Vibrational Moieties

To logically predict the IR spectrum, we first dissect the molecule into its primary functional components. The diagram below illustrates the three key regions that give rise to the most characteristic absorption bands.

G cluster_0 (3,5-Difluorophenyl)(1-piperazinyl)methanone A 3,5-Difluorophenyl Ring • Aromatic C-H Stretch • Aromatic C=C Stretch • C-F Stretch B Amide Linkage • C=O Stretch (Amide I) A->B C-C Bond C Piperazine Ring • Aliphatic C-H Stretch • Secondary N-H Stretch • C-N Stretch B->C C-N Bond G A 1. Prepare Instrument (Purge & Equilibrate) B 2. Clean ATR Crystal A->B C 3. Collect Background Spectrum (No Sample) B->C D 4. Place Sample on Crystal C->D E 5. Apply Consistent Pressure D->E F 6. Collect Sample Spectrum E->F G 7. Process Data (Automatic Background Subtraction) F->G H 8. Clean Crystal for Next Use G->H

Figure 2: Standard workflow for acquiring an IR spectrum using the FTIR-ATR technique.

Conclusion

The infrared spectrum of (3,5-Difluorophenyl)(1-piperazinyl)methanone is predicted to be rich with characteristic information. The most prominent and unambiguous peaks will likely be the strong C=O amide stretch around 1630-1680 cm⁻¹, the strong aliphatic C-H stretches from the piperazine ring between 2800-3000 cm⁻¹, and one or more strong C-F stretching bands in the 1100-1400 cm⁻¹ region. Additional key features confirming the structure include the secondary N-H stretch above 3250 cm⁻¹ and the weaker aromatic C-H and C=C vibrations. By cross-referencing these expected peaks with data from analogous structures, researchers can confidently verify the identity and functional group integrity of this compound.

References

  • Gunasekaran, S., & Anita, B. (2008). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 46, 835-839.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Smith, B. C. (2023). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • ResearchGate. (2025). Spectral investigation and normal coordinate analysis of piperazine. Retrieved from [Link]

  • SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Retrieved from [Link]

  • Journal of Ultra Scientist of Physical Sciences. (2012).
  • SciSpace. (2016). 1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies. Retrieved from [Link]

  • Royal Society Publishing. (1965). Far infrared spectra and vibrational assignments of substituted benzenes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Allylpiperazine. PubChem. Retrieved from [Link]

  • SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Table 1. Characteristic IR Absorption Peaks of Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

  • Scribd. (n.d.). IR Spectrum Table by Frequency Range. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, 1,4-difluoro-. NIST WebBook. Retrieved from [Link]

  • Michigan State University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • PubChemLite. (n.d.). Methanone, (3,4-difluorophenyl)-4-piperidinyl-, hydrochloride (1:1). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). [(5S)-3,3-difluoro-5-(5-methyl-t[1][3]riazolo[1,5-a]pyrimidin-7-yl)piperidin-1-yl]-(3,4-difluorophenyl)methanone. PubChem. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Piperazine, 1-methyl-. NIST WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

  • Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]

  • MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • North Carolina State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

  • SciSpace. (1965). The Preparation and Infrared Spectra of o-, m-, and p-Fluoroanilides. Retrieved from [Link]

Sources

Structural Elucidation of (3,5-Difluorophenyl)(1-piperazinyl)methanone: A Comparative C13 NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals Product Focus: Analytical Method (C13 NMR) for Structural Confirmation[1]

Executive Summary: The Isomer Challenge

In the synthesis of fluorinated benzamides like (3,5-Difluorophenyl)(1-piperazinyl)methanone (an intermediate often used in PARP inhibitors and antipsychotic pharmacophores), structural confirmation is frequently bottlenecked by isomer ambiguity.[1]

Standard H1 NMR is often insufficient.[1] The piperazine protons form broad multiplets that can obscure aromatic signals, and the symmetric nature of the 3,5-difluorophenyl ring reduces the proton count, making coupling analysis (


) difficult to distinguish from 2,4- or 2,6- isomers.

This guide establishes C13 NMR (Carbon-13 NMR) as the superior analytical standard.[1] We compare its performance against H1 NMR and outline a self-validating protocol that leverages Carbon-Fluorine (


) coupling constants as definitive "fingerprints" for structural release.

Comparative Analysis: Why C13 NMR is the Gold Standard

The following table compares the diagnostic capability of C13 NMR against alternative methods for this specific molecule.

Table 1: Comparative Performance Matrix
FeatureC13 NMR (Recommended) H1 NMR F19 NMR
Isomer Specificity High.

coupling patterns definitively map the fluorine positions relative to the carbonyl.[1]
Medium/Low. Aromatic region often crowded; symmetry can mask specific substitution patterns.[1]Medium. Confirms presence of F, but lacks backbone connectivity information.[1]
Quaternary Carbons Visible. Directly detects the carbonyl and C-F carbons.Invisible. Cannot detect the 3 quaternary carbons in the aromatic ring.N/A.
Solvent Effects Robust. Chemical shifts are less sensitive to concentration/pH than protons.[1]Sensitive. Amide rotation and NH protons shift significantly with concentration.[1]Robust.
Data Interpretation Deterministic. Coupling constants (

) are physical constants.[1]
Ambiguous. Overlapping multiplets require complex 2D experiments to resolve.Simple. Usually just confirms purity, not structure.

Structural Logic & Predicted Data[1][2][3]

To confirm the 3,5-difluoro substitution pattern, one must analyze the splitting patterns caused by the two fluorine atoms. Fluorine-19 (


) couples to Carbon-13 (

) with large, characteristic coupling constants.[1]
The "Fingerprint" Logic
  • Symmetry: The molecule has a plane of symmetry running through C1 and C4.

    • C2 & C6 are chemically equivalent (1 signal).[1]

    • C3 & C5 are chemically equivalent (1 signal).[1][2]

  • C-F Coupling (

    
    ): 
    
    • C3/C5 (Directly bonded): Large doublet of doublets (dd) or pseudo-triplet due to

      
       (~250 Hz) and 
      
      
      
      inter-ring coupling.[1]
    • C4 (Between Fs): Triplet (t) due to coupling with two equivalent ortho-F atoms (

      
       Hz).[1] This is the critical differentiator from 3,4-isomers. 
      
Table 2: Reference C13 NMR Data (DMSO-d )

Note: Values are predicted based on substituent chemical shift (SCS) additivity rules for fluorinated aromatics.

AssignmentCarbon TypeShift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Diagnostic Note
C=O Carbonyl166.0 - 168.0Triplet (t)

Weak coupling confirms meta-F position.[1]
C3, C5 C-F (Quaternary)161.0 - 164.0dd (looks like t)

,

Deshielded region.[1] Definitive C-F bond.
C1 Quaternary138.0 - 140.0Triplet (t)

Coupled to two meta-F atoms.[1]
C2, C6 CH (Aromatic)110.0 - 112.0Multiplet (m)

Upfield due to ortho-F shielding.[1]
C4 CH (Aromatic)103.0 - 105.0Triplet (t)

Key Signal. Distinctive upfield shift & triplet pattern.[1]
Pip-CH2 Aliphatic46.0 - 48.0Singlet (s)N/ABroadening may occur due to amide rotation.[1]

Visualizing the Structural Confirmation Workflow

The following diagram illustrates the decision logic used to accept or reject a batch based on the C4 signal analysis.

StructuralConfirmation cluster_legend Logic Rationale Start Crude Product (3,5-Difluoro Candidate) Acquire Acquire C13 NMR (Proton Decoupled) Start->Acquire AnalyzeC4 Analyze Region 100 - 106 ppm (C4 Position) Acquire->AnalyzeC4 Triplet Signal is a Triplet (t) J ~ 25 Hz AnalyzeC4->Triplet Symmetric Coupling Doublet Signal is a Doublet (d) or Complex Multiplet AnalyzeC4->Doublet Asymmetric Coupling Confirm CONFIRMED: 3,5-Isomer (Symmetric coupling to F3 & F5) Triplet->Confirm Reject REJECT: Asymmetric Isomer (Likely 2,4- or 3,4-difluoro) Doublet->Reject Rationale C4 is flanked by two Fluorines in 3,5-isomer. Must show triplet splitting.

Caption: Workflow for distinguishing the target 3,5-isomer from asymmetric impurities using the C4 carbon signal.

Experimental Protocol: Self-Validating System

To ensure the quaternary C-F carbons are visible and the splitting is resolved, standard "quick" C13 parameters are insufficient. You must optimize for Relaxation and Signal-to-Noise .[1]

Step 1: Sample Preparation[1][2]
  • Solvent: DMSO-d

    
     (0.6 mL).[1]
    
    • Why: Superior solubility for benzamides compared to CDCl

      
      ; stabilizes the amide bond rotation, sharpening the piperazine signals.
      
  • Concentration: High. 30-50 mg of sample.

    • Why: C13 is 1.1% naturally abundant.[1] Splitting divides signal intensity (a triplet has 1:2:1 intensity, reducing the height of outer peaks).[1] High concentration is non-negotiable.[1]

Step 2: Instrument Parameters (The "Expert" Settings)

Standard default parameters often miss the C-F carbons because they have long


 relaxation times and no Nuclear Overhauser Effect (NOE) enhancement (since they have no attached protons).[1]
ParameterStandard SettingRecommended Setting Reasoning
Pulse Sequence zgpg30zgig (Inverse Gated) or zgpg30 with long D1Inverse gated decoupling eliminates NOE to allow quantitative integration, though standard decoupling is fine for structure if D1 is long.
Relaxation Delay (D1) 1.0 - 2.0 sec3.0 - 5.0 sec CRITICAL. Quaternary C-F carbons relax slowly.[1] Short D1 saturates them, making them invisible.[1]
Scans (NS) 5121024 - 2048 Required to resolve the low-intensity outer wings of the coupling multiplets.[1]
Spectral Width 240 ppm250 ppm Ensure the Carbonyl (~168 ppm) and C-F (~163 ppm) are well within the window.[1]
Step 3: Processing
  • Line Broadening (LB): Set to 1.0 - 2.0 Hz .

    • Why: Fluorine coupling often causes slight broadening.[1] A slightly higher LB improves S/N without obscuring the large

      
       splittings.
      

Detailed Coupling Pathway Visualization

Understanding how the fluorine splits the carbon signals is essential for defending the structure in a regulatory report.

CouplingTree C4 C4 Carbon (104 ppm) Split1 Split by F3 (Ortho) 2J ~ 25 Hz C4->Split1 Split2_A Split by F5 (Ortho) 2J ~ 25 Hz Split1->Split2_A Left Branch Split2_B Split by F5 (Ortho) 2J ~ 25 Hz Split1->Split2_B Right Branch Result Final Signal: TRIPLET (1:2:1) Because J(F3) = J(F5) Split2_A->Result Split2_B->Result

Caption: The coupling tree for Carbon-4. Because the coupling to F3 and F5 is identical (symmetry), the doublet-of-doublets collapses into a diagnostic triplet.

References

  • Reich, H. J. (2024).[1] Structure Determination Using NMR: Fluorine Coupling Constants. University of Wisconsin-Madison. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for SCS additivity rules).

  • Dolin, C., et al. (2021).[1] "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR." Oxford Instruments Application Notes. [Link]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 11234567 (Derivative Structure). [Link][1]

Sources

Safety Operating Guide

Personal protective equipment for handling (3,5-Difluorophenyl)(1-piperazinyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Warning: This compound contains a piperazine moiety , a structural class known for potential respiratory and skin sensitization. While standard SDSs often list generic irritant hazards, long-term handling requires protocols that mitigate the risk of anaphylactic sensitization.[1]

  • Chemical Name: (3,5-Difluorophenyl)(1-piperazinyl)methanone[1]

  • Structure Analysis: 3,5-difluorobenzoyl group attached to a piperazine ring.[1]

  • CAS Note: Databases may show conflicting entries for CAS 845866-79-7.[1] This guide is based on the chemical structure provided, which dictates the safety profile.

  • Physical State: Typically a white to off-white solid/powder.[1]

Hazard Profile (Structure-Activity Relationship)
Hazard ClassRisk LevelMechanism
Sensitization High The secondary amine in the piperazine ring is a known hapten.[1] Repeated inhalation or skin contact can induce IgE-mediated hypersensitivity (asthma/dermatitis).[1]
Skin/Eye Irritation ModerateFluorine substitution on the phenyl ring increases lipophilicity, potentially enhancing skin absorption and irritation depth compared to non-fluorinated analogs.
Acute Toxicity ModerateLikely Harmful if swallowed (H302). Piperazine derivatives can exhibit neuroactive properties at high doses.

Risk Assessment & PPE Matrix

The following Personal Protective Equipment (PPE) matrix is designed to prevent not just acute burns, but the development of chronic sensitivity.

PPE Selection Logic

Core Directive: Treat as a Sensitizing Agent . Zero skin contact and zero inhalation of dust are the operational goals.

ComponentStandard Lab Handling (<1g)Scale-Up / High Dust Potential (>1g)Technical Justification
Hand Protection Double Nitrile Gloves (Outer: 0.11mm, Inner: 0.06mm)Double Nitrile (Long Cuff)Change outer glove every 30 mins.[1]Fluorinated organics can permeate thin nitrile over time. Double gloving provides a "breakthrough indicator" system.
Respiratory Fume Hood (Face velocity: 100 fpm)No respirator needed if sash is proper.P100 Respirator or PAPR Required if working outside a hood or cleaning spills.N95s filter particles but do not seal perfectly against facial movements. P100s are required for sensitizers to prevent micro-exposure.
Eye Protection Chemical Splash Goggles Chemical Splash Goggles + Face Shield Safety glasses allow dust entry from the side. Goggles seal the ocular mucosa from sensitizing dusts.
Body Protection Standard Lab Coat (Cotton/Poly)Tyvek® Lab Coat/Sleeve Covers Prevents dust accumulation on fabric clothing, which can lead to secondary exposure outside the lab.

Operational Protocols

A. Weighing & Transfer (Critical Control Point)
  • Engineering Control: All weighing must occur inside a certified chemical fume hood.

  • Static Management: Fluorinated powders are often static-prone.[1] Use an anti-static gun or ionizer bar to prevent "flying powder" during transfer.

  • Technique:

    • Place the balance inside the hood.

    • Tare the receiving vessel (vial/flask) before opening the source container.

    • Use a disposable spatula. Do not reuse spatulas even after wiping.

    • Wet Wipe Method: Immediately after closing the container, wipe the exterior of the source bottle and the balance area with a damp Kimwipe (solvent-appropriate) to capture invisible dust.

B. Reaction Setup
  • Solvent Choice: When dissolving, add solvent slowly down the side of the vessel to avoid displacing air (and dust) upwards.

  • Temperature: If heating is required, ensure the system is closed (condenser with scrubber or inert gas balloon) to prevent vapor release of the piperazine derivative.

C. Doffing (Removal) Procedure[1][2]
  • Why this matters: Most exposure to sensitizers happens when removing contaminated PPE.

    • Wash Outer Gloves: Rinse hands with soap/water before removing gloves.

    • Remove Outer Gloves: Peel off inside-out.

    • Remove Eyewear: Handle by the strap/arms only.

    • Remove Inner Gloves: Peel off inside-out; dispose of immediately.

    • Wash Hands: Wash with cool water and soap for 60 seconds (warm water opens pores, increasing absorption risk).

Emergency Response & Spill Management

Spill Response Logic (DOT Diagram)

The following workflow dictates the response to a solid spill of (3,5-Difluorophenyl)(1-piperazinyl)methanone.

SpillResponse cluster_note Decontamination Logic Start Spill Detected Assess Assess Volume & Form (Solid vs. Solution) Start->Assess PPE Don PPE: Resp (P100) + Double Gloves Assess->PPE Solid Solid Spill PPE->Solid Liquid Solution Spill PPE->Liquid ActionSolid Cover with wet paper towels (Prevent Dust) Solid->ActionSolid ActionLiquid Absorb with Vermiculite or Chemizorb Liquid->ActionLiquid Clean Double Bag Waste Label: 'Halogenated Toxic' ActionSolid->Clean ActionLiquid->Clean Decon Wipe Area with Dilute Acetic Acid (1%) Clean->Decon Note Acidic wipe neutralizes residual piperazine base Decon->Note

Caption: Spill response workflow emphasizing dust suppression and chemical neutralization.

First Aid
  • Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization sign), seek medical attention.

  • Skin Contact: Wash with polyethylene glycol 400 (PEG 400) if available, followed by soap and water. PEG is superior for lipophilic fluorinated compounds.

  • Eye Contact: Flush for 15 minutes. Do not rub eyes (abrasion + chemical = severe injury).

Waste Disposal & Deactivation

Regulatory Classification: Due to the Fluorine atoms, this must be treated as Halogenated Organic Waste .

Waste StreamHandling InstructionRationale
Solid Waste Double-bag in clear polyethylene. Label "Halogenated Solid - Toxic".[1]Prevents contamination of general trash; ensures high-temp incineration.[1]
Liquid Waste Segregate into Halogenated Solvent carboy. Do NOT mix with acids. Mixing piperazine derivatives (bases) with acids in a waste container can generate heat/pressure.
Contaminated Sharps Sharps container labeled "Chemically Contaminated".Standard protocol.[2][3][4]

Disposal Method: High-temperature incineration (>1100°C) with flue gas scrubbing is required to safely mineralize the C-F bonds and capture the resulting Hydrogen Fluoride (HF).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Piperazine Derivatives. Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier - Piperazine (Sensitization Data).[1] Retrieved from [Link][1]

  • Prudent Practices in the Laboratory (2011). Handling and Disposal of Chemicals (National Academies Press). Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.